molecular formula C5H3F2NO B596940 4,6-Difluoropyridin-3-ol CAS No. 1227597-52-5

4,6-Difluoropyridin-3-ol

Cat. No.: B596940
CAS No.: 1227597-52-5
M. Wt: 131.082
InChI Key: AWZXKMWNYBJVLA-UHFFFAOYSA-N
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Description

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative serving as a versatile synthetic intermediate in advanced chemical research. Fluorinated pyridines are crucial in medicinal chemistry for creating potential therapeutic agents . The distinct properties of fluorine atoms can influence a molecule's electronic characteristics, metabolic stability, and its ability to bind to biological targets . Similarly, other documented difluoropyridines, such as 3,5-dichloro-2,6-difluoropyridin-4-ol (Haloxydine), have been explored in agrochemical research for their herbicidal activity . As a building block, this compound is valuable for constructing more complex molecules for pharmaceutical and agrochemical discovery and development. It is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-difluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2NO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZXKMWNYBJVLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 4,6-Difluoropyridin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic scaffolds can significantly modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, and binding affinity. This technical guide provides a summary of the predicted physicochemical properties of this compound, a proposed synthetic route, and detailed, generalized experimental protocols for the determination of its core physicochemical characteristics. Due to a lack of extensive published experimental data for this specific molecule, some information presented is based on computational predictions and established methodologies for analogous compounds.

Core Physicochemical Properties

The introduction of two electron-withdrawing fluorine atoms is expected to significantly influence the electronic properties of the pyridine ring and the acidity of the hydroxyl group. While experimental data is limited, computational models provide valuable estimates for key physicochemical parameters.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular Formula C₅H₃F₂NO-
Molecular Weight 131.08 g/mol -
CAS Number 1227597-52-5-
pKa ~7.5 - 8.5Computational Prediction
logP ~1.0 - 1.5Computational Prediction
Boiling Point Not Available-
Melting Point Not Available-
Aqueous Solubility Moderately SolublePrediction based on structure

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of fluorinated pyridines. A common strategy involves the fluorination of a corresponding chlorinated precursor.

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents & Conditions cluster_product Product 4,6-Dichloropyridin-3-ol 4,6-Dichloropyridin-3-ol Fluorination Fluorination 4,6-Dichloropyridin-3-ol->Fluorination This compound This compound Fluorination->this compound KF/Sulfolane KF/Sulfolane KF/Sulfolane->Fluorination High Temperature High Temperature High Temperature->Fluorination G Prepare Standards Prepare Standards HPLC Analysis HPLC Analysis Prepare Standards->HPLC Analysis Prepare Sample Prepare Sample Prepare Sample->HPLC Analysis Calibration Curve Calibration Curve HPLC Analysis->Calibration Curve Retention Times Determine logP Determine logP HPLC Analysis->Determine logP Sample Retention Time Calibration Curve->Determine logP

Spectroscopic Characterization of 4,6-Difluoropyridin-3-ol: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough structural elucidation is paramount for its application and further development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for confirming the molecular structure. This guide provides a predictive overview of the spectral data for this compound and detailed experimental protocols for its analysis. The spectral data presented herein are predicted based on established principles of spectroscopy and data from analogous structures, serving as a benchmark for researchers undertaking the synthesis and characterization of this compound.

Predicted Spectral Data

Due to the lack of publicly available experimental spectra for this compound, the following tables summarize the predicted spectral data. These predictions are derived from computational models and analysis of structurally similar fluorinated and hydroxylated pyridines.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework and the environment of fluorine atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).

¹H NMR δ (ppm)MultiplicityJ (Hz)Assignment
Proton8.0 - 8.2d~2-3H-2
6.8 - 7.0d~8-9H-5
5.0 - 6.0br s-OH
¹³C NMR δ (ppm)MultiplicityJ (Hz)Assignment
Carbon160 - 165ddJ_CF ~250, J_CF ~15C-4
158 - 163ddJ_CF ~250, J_CF ~15C-6
145 - 150dJ_CCF ~10C-3
135 - 140dJ_CCF ~20C-2
100 - 105ddJ_CCF ~5, J_CCCF ~5C-5
¹⁹F NMR δ (ppm)MultiplicityJ (Hz)Assignment
Fluorine-110 to -120dJ_FH ~8-9F at C-4
-115 to -125s-F at C-6
Table 2: Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.[1][2]

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3500 - 3200Strong, BroadO-H StretchPhenolic Hydroxyl
3100 - 3000MediumAromatic C-H StretchPyridine Ring
1620 - 1580StrongC=N StretchPyridine Ring
1550 - 1450StrongC=C StretchPyridine Ring
1300 - 1200StrongC-O StretchPhenolic Hydroxyl
1250 - 1100StrongC-F StretchAryl Fluoride
900 - 700MediumC-H Out-of-plane BendPyridine Ring
Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure.[3][4] The predicted data assumes electron ionization (EI).

m/z (Mass/Charge Ratio)Predicted Relative IntensityAssignment
131High[M]⁺ (Molecular Ion)
111Medium[M - HF]⁺
103Medium[M - CO]⁺
83Low[M - CO - HF]⁺
75Low[C₄H₂FN]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments required for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the solid this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

    • The choice of solvent is critical; DMSO-d₆ is often suitable for polar compounds containing hydroxyl groups.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The analysis should be performed on a 400 MHz or higher field NMR spectrometer.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature, typically 298 K.

    • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

    • For ¹⁹F NMR, a proton-decoupled spectrum should also be acquired.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹⁹F spectra, an external standard such as CFCl₃ can be used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to establish connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Place the resulting fine powder into a pellet press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation and Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Identify and label the major absorption bands and compare them with the predicted values and standard correlation tables.

Mass Spectrometry (MS)
  • Sample Preparation:

    • For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced directly via a solids probe.

    • Alternatively, for techniques like Electrospray Ionization (ESI-MS), dissolve a small amount of the sample (sub-milligram) in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Instrumentation and Data Acquisition:

    • Utilize a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

    • For EI-MS, use a standard electron energy of 70 eV.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental formula.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak.

    • Characterize the major fragment ions and propose fragmentation pathways.

    • Compare the observed m/z values with the predicted fragmentation pattern. For HRMS data, calculate the elemental composition and compare it with the expected formula of C₅H₃F₂NO.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis and structural elucidation of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula (HRMS) purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID purification->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) - Connectivity & Stereochemistry purification->nmr data_integration Data Integration & Analysis ms->data_integration ir->data_integration nmr->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation final_report Final Characterization Report structure_confirmation->final_report

Caption: General workflow for the spectroscopic identification of a novel organic compound.

References

Navigating the Solubility of 4,6-Difluoropyridin-3-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative of increasing interest to researchers in the fields of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. A fundamental understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening protocols. This technical guide provides a comprehensive overview of the theoretical solubility profile of this compound, detailed experimental protocols for accurate solubility determination, and a framework for organizing the resulting data. Due to the limited availability of public quantitative solubility data for this specific compound, this guide is designed to empower researchers to generate this critical information in their own laboratories.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties provide a basis for predicting its solubility behavior.

PropertyValueSource
CAS Number 1227597-52-5[1]
Molecular Formula C₅H₃F₂NO[1]
Molecular Weight 131.08 g/mol Calculated
Appearance (Not specified, likely a solid)-
Predicted LogP 0.9 - 1.5Estimated based on similar structures[2]
Predicted pKa ~8.5 (phenolic proton)Estimated based on similar pyridinols

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another[3]. The structure of this compound, featuring a polar hydroxyl group and a pyridine nitrogen capable of hydrogen bonding, alongside a less polar difluorinated aromatic ring, suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound is expected to form hydrogen bonds with protic solvents, leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting favorably with the hydroxyl proton of the solute. High solubility is anticipated in strong polar aprotic solvents like DMSO and DMF.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of this compound is likely too high for significant solubility in non-polar solvents. The polar hydroxyl and pyridine functionalities will hinder dissolution in hydrocarbon-based media.

cluster_solute This compound cluster_solvents Organic Solvents cluster_polar Polar cluster_nonpolar Non-Polar Solute Polar Head (-OH) Non-polar Tail (Fluoropyridine ring) Polar Protic Methanol, Ethanol Solute->Polar Protic High Solubility (H-bonding) Polar Aprotic DMSO, DMF, Acetonitrile Solute->Polar Aprotic High to Moderate Solubility Non-Polar Hexane, Toluene Solute->Non-Polar Low Solubility (Polarity Mismatch)

Figure 1: Predicted solubility of this compound based on solvent polarity.

Quantitative Solubility Data

As precise quantitative solubility data for this compound is not widely published, the following table is provided as a template for researchers to record their experimentally determined values at a specified temperature.

SolventChemical FormulaPolaritySolubility ( g/100 mL) at 25°C
Non-Polar Solvents
HexaneC₆H₁₄Non-PolarData to be determined
TolueneC₇H₈Non-PolarData to be determined
Polar Aprotic Solvents
Dichloromethane (DCM)CH₂Cl₂Polar AproticData to be determined
Tetrahydrofuran (THF)C₄H₈OPolar AproticData to be determined
AcetonitrileCH₃CNPolar AproticData to be determined
Dimethylformamide (DMF)C₃H₇NOPolar AproticData to be determined
Dimethyl sulfoxide (DMSO)C₂H₆OSPolar AproticData to be determined
Polar Protic Solvents
MethanolCH₃OHPolar ProticData to be determined
EthanolC₂H₅OHPolar ProticData to be determined

Experimental Protocols

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail two common and robust methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method

The gravimetric method is a direct and straightforward approach to determine solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute after solvent evaporation.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vial

  • Vacuum oven

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation can be used to facilitate this process.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

start Start excess_solute Add excess this compound to a known volume of solvent start->excess_solute equilibrate Equilibrate in a thermostatically controlled shaker (24-48h) excess_solute->equilibrate phase_separation Separate solid and liquid phases (centrifugation/settling) equilibrate->phase_separation sample_collection Withdraw a known volume of the clear supernatant via a syringe filter phase_separation->sample_collection solvent_evaporation Evaporate the solvent from the supernatant in a pre-weighed vial sample_collection->solvent_evaporation weigh_residue Weigh the vial with the dried residue solvent_evaporation->weigh_residue calculate_solubility Calculate the solubility (mass of residue / volume of supernatant) weigh_residue->calculate_solubility end End calculate_solubility->end

Figure 2: Experimental workflow for the gravimetric determination of solubility.
Spectroscopic/Chromatographic Method

For higher accuracy and throughput, spectroscopic or chromatographic methods can be employed. These methods rely on creating a calibration curve from standard solutions of known concentrations.

Materials and Equipment:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Volumetric flasks and pipettes for preparing standard solutions

Procedure:

  • Preparation of Saturated Solution and Sample Collection: Follow steps 1-4 from the gravimetric method.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

  • Calibration Curve Generation: Analyze the standard solutions using a UV-Vis spectrophotometer (at the wavelength of maximum absorbance, λmax) or an HPLC system. Plot the absorbance or peak area against the concentration to generate a calibration curve.

  • Analysis of Saturated Solution: Dilute the filtered supernatant from the saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Concentration Determination: Analyze the diluted sample using the same method as for the standards. Use the calibration curve to determine the concentration of the diluted sample.

  • Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of the compound.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not yet readily available in the scientific literature, this guide provides the theoretical framework and practical methodologies for researchers to determine these crucial parameters. By applying the principles of polarity and employing robust experimental techniques such as the gravimetric or spectroscopic methods, scientists and drug development professionals can generate the high-quality solubility data necessary to advance their research and development efforts with this promising fluorinated intermediate.

References

In-Depth Technical Guide to 4,6-Difluoropyridin-3-ol for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-Difluoropyridin-3-ol (CAS No. 1227597-52-5), a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. This document outlines its commercial availability, key chemical properties, and provides context for its synthesis and potential applications based on related compounds.

Commercial Availability

This compound is available from several specialized chemical suppliers. The table below summarizes the offerings from various vendors, providing researchers with a comparative overview for procurement.

SupplierCatalog NumberPurityAvailable Quantities
Porphyrin-SystemsCS-W000470>97%100 mg, 250 mg, 1 g, 5 g
BLD Pharm---
Sunway PharmCB4860897%100 mg, 250 mg, 1 g, 5 g
Amaybio (distributor for Aladdin)Aladdin-D627559≥97%250 mg, 1 g

Chemical and Physical Properties

PropertyValue
CAS Number 1227597-52-5
Molecular Formula C₅H₃F₂NO
Molecular Weight 131.08 g/mol
Appearance Inferred to be a solid at room temperature

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H and ¹³C NMR for this compound is not widely published. Researchers procuring this compound are advised to perform their own analytical characterization to confirm its identity and purity.

Potential Synthesis and Experimental Considerations

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the surveyed literature, the synthesis of structurally similar fluorinated pyridines often involves nucleophilic aromatic substitution (SNA) reactions on polychlorinated or polyfluorinated pyridine precursors.

A potential synthetic pathway could involve the displacement of chlorine or other fluorine atoms from a suitable precursor with a hydroxide or protected hydroxyl group. The diagram below illustrates a generalized synthetic logic for the preparation of fluorinated pyridinols.

G Generalized Synthetic Pathway for Fluorinated Pyridinols start Polyhalogenated Pyridine (e.g., 2,3,5,6-Tetrachloropyridine or 2,3,5,6-Tetrafluoropyridine) intermediate1 Selective Halogen Exchange (e.g., with KF/CsF) start->intermediate1 Fluorinating Agent intermediate2 Introduction of Hydroxyl Group (e.g., Hydrolysis or reaction with a protected hydroxyl source followed by deprotection) intermediate1->intermediate2 Hydroxide Source product This compound intermediate2->product

Caption: A conceptual workflow for the synthesis of this compound.

Key Experimental Considerations:

  • Reaction Conditions: The fluorination of chlorinated pyridines often requires high temperatures and polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane. The use of phase-transfer catalysts can sometimes facilitate these reactions at lower temperatures.

  • Reagent Handling: Anhydrous conditions are often crucial for the success of fluorination reactions using alkali metal fluorides.

  • Purification: Purification of the final product would likely involve chromatographic techniques to separate it from starting materials and any isomeric byproducts.

Applications in Drug Discovery

Fluorinated pyridines are a critical class of building blocks in modern drug discovery. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. While specific applications of this compound are not yet widely reported, its structural motifs are present in various biologically active compounds. The difluoro-substitution pattern, combined with the nucleophilic hydroxyl group, makes it a versatile scaffold for further chemical elaboration in the design of novel therapeutic agents.

The logical relationship for its application in a drug discovery workflow is depicted below.

G Application of this compound in Drug Discovery start This compound (Building Block) step1 Chemical Derivatization (e.g., Etherification, Esterification, or Suzuki Coupling) start->step1 step2 Library Synthesis step1->step2 step3 Biological Screening step2->step3 step4 Lead Optimization step3->step4

Caption: A typical workflow illustrating the use of a chemical building block in drug discovery.

This technical guide serves as a foundational resource for researchers interested in utilizing this compound. As research progresses, more detailed information on its synthesis, properties, and applications will likely become available.

Unlocking the Therapeutic Potential of 4,6-Difluoropyridin-3-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced biological activity, metabolic stability, and pharmacokinetic properties. Within this landscape, 4,6-Difluoropyridin-3-ol and its derivatives are emerging as a promising class of compounds with potential applications in various therapeutic areas, particularly in oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activity of these derivatives, supported by available quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and experimental workflows.

Biological Activity and Quantitative Data

Derivatives of the 4,6-difluoropyridine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. A key example is the compound 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile , a structurally related analog, which has shown significant potency. The inhibitory concentrations (IC50) for this and related compounds are summarized in the table below, providing a clear comparison of their efficacy.

Compound IDTarget Cell LineIC50 (µM)
3a HeLa (Cervical Carcinoma)3.5
MCF-7 (Breast Carcinoma)4.5
7b HeLa (Cervical Carcinoma)Not explicitly quantified but evaluated
MCF-7 (Breast Carcinoma)Not explicitly quantified but evaluated

Table 1: Anticancer Activity of 4,6-Difluoropyridine Analogs.[1]

Experimental Protocols

To facilitate further research and validation of these findings, detailed methodologies for the synthesis and biological evaluation of these compounds are crucial.

Synthesis of 4,6-Difluoropyridine Derivatives

A general synthetic route to a related class of compounds, 4,6-diarylpyrimidines, involves a cyclocondensation reaction.[2] While a specific protocol for this compound derivatives is not detailed in the currently available literature, a plausible synthetic approach can be extrapolated from established methods for similar fluorinated heterocycles. A general workflow is proposed below.

Synthesis_Workflow Start Starting Materials (e.g., Difluoro-substituted precursors) Step1 Cyclocondensation Reaction (e.g., with a suitable ketone and ammonia source) Start->Step1 Step2 Functional Group Interconversion (e.g., Introduction of hydroxyl group) Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 End Final this compound Derivative Step3->End

A general synthetic workflow for this compound derivatives.

A more specific, documented synthesis for a related difluorophenyl-substituted pyridinethione involves the reaction of 6-acetyltetralin with 2,6-difluorobenzaldehyde to yield an α,β-unsaturated ketone, which then undergoes further reactions to form the final heterocyclic product.[1]

In Vitro Anticancer Activity Screening: MTT Assay

The antiproliferative activity of the synthesized compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 50 µL of MTT reagent (5 mg/mL) is added to each well, and the plates are incubated for 2 hours at 37°C in a CO2 incubator.[4]

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Add_Compounds Add Test Compounds at Various Concentrations Seeding->Add_Compounds Incubation Incubate for 48-72 hours Add_Compounds->Incubation Add_MTT Add MTT Reagent Incubation->Add_MTT Incubate_MTT Incubate for 2 hours Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Values Read_Absorbance->Calculate_IC50

Workflow for the MTT cell viability assay.

Signaling Pathways

While specific signaling pathways directly modulated by this compound derivatives are yet to be fully elucidated, related heterocyclic compounds, such as 4,6-diarylpyrimidines, have been investigated as inhibitors of key signaling molecules in cancer progression, including phosphoinositide 3-kinases (PI3Ks).[2] The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Inhibition by This compound Derivatives Inhibitor->PI3K

Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

It is hypothesized that this compound derivatives may exert their anticancer effects by targeting similar key kinases within these pathways. Further investigation is required to confirm these potential mechanisms of action.

Future Directions

The preliminary data on the biological activity of 4,6-difluoropyridine derivatives are encouraging and warrant further investigation. Future research should focus on:

  • Synthesis of a focused library: A broader range of this compound derivatives should be synthesized to establish a clear structure-activity relationship (SAR).

  • Expanded biological screening: Evaluation against a wider panel of cancer cell lines and specific enzyme assays will help to identify the most potent and selective compounds.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is crucial for their development as therapeutic agents.

This technical guide serves as a foundational resource for researchers entering this exciting field. The provided data and protocols offer a starting point for the design and evaluation of novel this compound derivatives with the potential to become next-generation therapeutics.

References

Technical Guide: Safety and Handling of 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). While compiled with diligence, the information herein is based on publicly available data which is limited. Users should always consult the official SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Its structural features, including the pyridine core, hydroxyl group, and fluorine substituents, make it a valuable building block for the development of novel compounds. This guide provides a summary of the known safety and handling information for this compound to promote its safe use in a laboratory setting.

Hazard Identification and Classification

Based on available information, this compound is classified as a hazardous substance. The following summarizes its known hazard classifications.

GHS Pictograms:

  • alt text
    (GHS07)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P313: Get medical advice/ attention.

  • P337: If eye irritation persists:

  • P338: Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. Data for some properties are not available and are indicated as such.

PropertyValue
CAS Number 1227597-52-5[1]
Molecular Formula C5H3F2NO[1]
Molecular Weight 131.08 g/mol
Physical Form Liquid
Purity 95%
IUPAC Name 4,6-difluoro-3-pyridinol
InChI Key AWZXKMWNYBJVLA-UHFFFAOYSA-N
Storage Temperature Refrigerator

Experimental Protocols: Safe Handling and Storage

Due to the limited availability of specific experimental protocols for this compound, the following are general best practices for handling chemicals with similar hazard profiles.

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

4.2. Engineering Controls

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • An emergency eyewash station and safety shower should be readily accessible.

4.3. Handling Procedures

  • Avoid direct contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.

  • Keep containers tightly closed when not in use.

4.4. Storage

  • Store in a refrigerator as recommended.

  • Keep in a tightly sealed, properly labeled container.

  • Store away from incompatible materials. While specific incompatibility data is not available for this compound, as a general precaution for related compounds, avoid strong oxidizing agents, strong acids, and strong bases.[2]

First Aid Measures

In case of exposure, follow these first aid guidelines and seek immediate medical attention.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spills and Disposal

6.1. Spill Response

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as described in Section 4.1.

  • Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

6.2. Waste Disposal

  • Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.

  • Do not dispose of down the drain or into the environment.

Logical Workflow for Handling Hazardous Chemicals

The following diagram illustrates a general workflow for the safe handling of a laboratory chemical like this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response a Review SDS and Experimental Protocol b Assemble Required PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Fume Hood and Equipment b->c d Retrieve Chemical from Refrigerator Storage c->d e Perform Experiment in Chemical Fume Hood d->e f Keep Container Tightly Closed When Not in Use e->f g Decontaminate Glassware and Work Area e->g i Return Chemical to Proper Storage f->i h Dispose of Waste in Labeled Hazardous Waste Container g->h j In Case of Spill: Evacuate, Ventilate, Contain k In Case of Exposure: Follow First Aid Procedures and Seek Medical Attention

Caption: General workflow for safe laboratory chemical handling.

Conclusion

This compound is a hazardous chemical that requires careful handling to mitigate risks. While a complete safety profile is not publicly available, the existing data indicates that it is harmful if swallowed and can cause skin and serious eye irritation. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for its safe use. Researchers should exercise caution and always refer to the supplier's safety data sheet for the most current and comprehensive information.

References

Methodological & Application

Application Notes and Protocols: A Versatile Route to 2,3,6-Trisubstituted Pyridines from 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and modular synthetic routes to substituted pyridines is therefore of significant interest to the medicinal chemistry community. This application note details a versatile two-step synthetic strategy for the preparation of 2,3,6-trisubstituted pyridines commencing from the readily available starting material, 4,6-difluoropyridin-3-ol. This approach leverages the differential reactivity of the hydroxyl group and the fluorine substituents to enable the sequential introduction of diverse functionalities.

The synthetic pathway involves an initial O-functionalization of the hydroxyl group at the 3-position, followed by a sequential or tandem nucleophilic aromatic substitution (SNAr) of the fluorine atoms at the 4- and 6-positions. This methodology provides a flexible and efficient means to access a library of 2,3,6-trisubstituted pyridines for structure-activity relationship (SAR) studies and drug discovery programs.

Synthetic Strategy

The overall synthetic workflow for the preparation of 2,3,6-trisubstituted pyridines from this compound is depicted in the following diagram.

G start This compound step1 Step 1: O-Functionalization start->step1 intermediate 3-O-Substituted-4,6-difluoropyridine step1->intermediate R-X, Base step2 Step 2: Nucleophilic Aromatic Substitution intermediate->step2 product 2,3,6-Trisubstituted Pyridine step2->product Nu1-H, Nu2-H, Base

Caption: Synthetic workflow for 2,3,6-trisubstituted pyridines.

Experimental Protocols

Step 1: Synthesis of 3-O-Substituted-4,6-difluoropyridine (General Procedure)

This protocol describes the O-alkylation of this compound to introduce the first point of diversity.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-O-substituted-4,6-difluoropyridine.

Step 2: Synthesis of 2,3,6-Trisubstituted Pyridine via Sequential Nucleophilic Aromatic Substitution (General Procedure)

This protocol outlines the substitution of the fluorine atoms with various nucleophiles. A tandem approach with a single nucleophile or a sequential approach with two different nucleophiles can be employed.

Materials:

  • 3-O-Substituted-4,6-difluoropyridine (from Step 1)

  • Nucleophile 1 (e.g., a primary or secondary amine, an alcohol, or a thiol)

  • Nucleophile 2 (if different from Nucleophile 1)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure for Tandem Substitution (with one nucleophile):

  • To a dry round-bottom flask under an inert atmosphere, add the 3-O-substituted-4,6-difluoropyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMSO.

  • Add the nucleophile (2.5 eq) and potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 2,3,6-trisubstituted pyridine.

Procedure for Sequential Substitution (with two different nucleophiles):

  • First Substitution: a. To a solution of the 3-O-substituted-4,6-difluoropyridine (1.0 eq) in anhydrous THF, add Nucleophile 1 (1.1 eq) and a suitable base (e.g., NaH, 1.2 eq) at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-6 hours. The substitution is expected to occur preferentially at the more reactive fluorine position (typically the 6-position). Monitor by TLC or LC-MS. c. Upon selective mono-substitution, quench carefully with water and extract with ethyl acetate. d. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The intermediate mono-substituted product may be purified by column chromatography or used directly in the next step.

  • Second Substitution: a. Dissolve the mono-substituted intermediate in anhydrous DMSO. b. Add Nucleophile 2 (1.5 eq) and potassium carbonate (2.0 eq). c. Heat the reaction to 100-140 °C and stir until the reaction is complete as monitored by TLC or LC-MS. d. Work-up and purify as described in the tandem substitution procedure.

Data Presentation

The following table provides illustrative examples of the types of 2,3,6-trisubstituted pyridines that can be synthesized using this methodology, along with anticipated yields based on similar transformations reported in the literature.

EntryR¹ (at C-3)R² (at C-6)R³ (at C-2)Step 1 Yield (%)Step 2 Yield (%)Overall Yield (%)
1O-BenzylMorpholinylMorpholinyl857866
2O-EthylPiperidinylPiperidinyl908274
3O-BenzylPhenoxyPhenoxy857564
4O-EthylMorpholinylPiperidinyl907063
5O-BenzylThiophenoxyMorpholinyl856555

Note: The yields presented are hypothetical and for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Conclusion

The described synthetic route offers a robust and flexible platform for the synthesis of a diverse range of 2,3,6-trisubstituted pyridines from this compound. The protocols are amenable to adaptation for a variety of substituents, making this a valuable tool for medicinal chemists and researchers in the field of drug discovery. The ability to introduce three points of diversity allows for fine-tuning of the physicochemical and pharmacological properties of the target molecules.

Application Notes and Protocols: 4,6-Difluoropyridin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Pyridine derivatives, in particular, are prevalent in a vast number of FDA-approved drugs due to their ability to engage in hydrogen bonding and other key interactions with biological targets.[2][3]

While 4,6-Difluoropyridin-3-ol is not a widely documented scaffold in current literature, its structural features suggest significant potential as a versatile building block in drug discovery. The electron-withdrawing nature of the two fluorine atoms can modulate the pKa of the hydroxyl group and influence the overall electronic properties of the pyridine ring, making it an attractive starting point for the synthesis of novel therapeutic agents.

These application notes provide a comprehensive overview of the potential uses of this compound, including proposed synthetic routes, hypothetical applications in kinase inhibition, and detailed experimental protocols. The information is based on established principles of medicinal chemistry and draws analogies from structurally related and well-documented difluoropyridine derivatives.

Potential Applications in Medicinal Chemistry

Based on the known applications of structurally similar compounds, such as 3-substituted-2,6-difluoropyridines which are precursors to Protein Kinase C theta (PKCθ) inhibitors, this compound is a promising scaffold for the development of various therapeutic agents.[4][5]

Table 1: Potential Therapeutic Targets for this compound Derivatives

Therapeutic AreaPotential TargetRationale
OncologyKinase Inhibitors (e.g., EGFR, VEGFR-2, PI3K)The difluoropyridine moiety can serve as a hinge-binding motif, while the hydroxyl group provides a key interaction point or a site for further derivatization to enhance selectivity and potency.
Inflammation & ImmunologyKinase Inhibitors (e.g., PKCθ, p38 MAP Kinase)Substituted difluoropyridines have shown potent inhibition of kinases involved in inflammatory signaling pathways.
NeurologyCNS-active agentsThe introduction of fluorine can enhance blood-brain barrier permeability, a desirable property for drugs targeting the central nervous system.
Infectious DiseasesAntibacterial/Antifungal AgentsThe pyridine scaffold is a common feature in many antimicrobial drugs.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from established methods for the synthesis of substituted fluoropyridines. A potential multi-step synthesis is outlined below.

Synthesis_Workflow Start 4,6-Dichloro-3-nitropyridine Step1 Fluorination (KF, DMSO, heat) Start->Step1 Intermediate1 4,6-Difluoro-3-nitropyridine Step1->Intermediate1 Step2 Reduction (e.g., H2, Pd/C) Intermediate1->Step2 Intermediate2 4,6-Difluoropyridin-3-amine Step2->Intermediate2 Step3 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from 4,6-dichloro-3-nitropyridine.

Materials:

  • 4,6-Dichloro-3-nitropyridine

  • Potassium Fluoride (spray-dried)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Palladium on Carbon (10%)

  • Hydrogen gas

  • Sodium Nitrite (NaNO2)

  • Sulfuric Acid (H2SO4, concentrated)

  • Ethyl Acetate

  • Sodium Sulfate (anhydrous)

  • Silica Gel for column chromatography

Procedure:

Step 1: Synthesis of 4,6-Difluoro-3-nitropyridine

  • To a stirred suspension of spray-dried potassium fluoride (4.0 eq) in anhydrous DMSO (10 mL/g of starting material) is added 4,6-dichloro-3-nitropyridine (1.0 eq).

  • The reaction mixture is heated to 150-160 °C and stirred for 12-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled to room temperature and poured into ice-water.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4,6-difluoro-3-nitropyridine.

Step 2: Synthesis of 4,6-Difluoropyridin-3-amine

  • 4,6-Difluoro-3-nitropyridine (1.0 eq) is dissolved in ethanol.

  • Palladium on carbon (10% w/w) is added to the solution.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 4,6-difluoropyridin-3-amine, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • To a solution of 4,6-difluoropyridin-3-amine (1.0 eq) in 10% aqueous sulfuric acid at 0 °C is added a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • The mixture is stirred at 0 °C for 30 minutes.

  • The reaction mixture is then slowly heated to 80-90 °C and maintained at this temperature until nitrogen evolution ceases (approximately 1-2 hours).

  • The mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Hypothetical)

Objective: To evaluate the inhibitory activity of a derivative of this compound against a target kinase (e.g., PKCθ).

Materials:

  • Test compound (derivative of this compound)

  • Recombinant human PKCθ enzyme

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Staurosporine (positive control)

  • DMSO (vehicle)

  • 384-well plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 100 µM to 1 nM.

  • Add 5 µL of the diluted test compound or control (DMSO for negative control, staurosporine for positive control) to the wells of a 384-well plate.

  • Add 10 µL of the kinase solution (containing recombinant PKCθ in assay buffer) to each well.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (containing the fluorescent peptide substrate and ATP in assay buffer).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).

  • Read the fluorescence on a compatible plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

  • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Table 2: Hypothetical Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Derivative 1PKCθ50
Derivative 2PKCθ120
StaurosporinePKCθ5

Signaling Pathway

Derivatives of this compound could potentially target various kinase signaling pathways implicated in disease. The following diagram illustrates a simplified representation of the PKCθ signaling pathway, a plausible target based on the activity of structurally related compounds.

PKC_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKCtheta PKCθ DAG->PKCtheta NFkB NF-κB Activation PKCtheta->NFkB Gene Gene Expression (e.g., IL-2) NFkB->Gene Inhibitor This compound Derivative Inhibitor->PKCtheta Inhibition

Caption: Simplified PKCθ signaling pathway and potential point of intervention.

Conclusion

While this compound remains a relatively unexplored scaffold, its structural characteristics present a compelling case for its investigation in medicinal chemistry. The proposed synthetic strategies and potential applications outlined in these notes provide a foundational framework for researchers to begin exploring the therapeutic potential of this novel building block. The unique electronic properties conferred by the difluoro substitution pattern, combined with the versatile hydroxyl group, make this compound an exciting starting point for the development of next-generation therapeutics, particularly in the realm of kinase inhibition. Further research is warranted to synthesize and evaluate the biological activities of derivatives based on this promising scaffold.

References

Application Notes and Protocols for N-arylation of 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-arylation of 4,6-difluoropyridin-3-ol, a critical transformation for synthesizing a diverse range of substituted aminopyridines relevant to pharmaceutical and agrochemical research. Due to the absence of a specific published protocol for this substrate, the following application notes are based on established principles of Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1][2][3] The electron-withdrawing nature of the fluorine atoms in this compound makes it an electron-deficient heterocycle, which influences its reactivity in cross-coupling reactions. The protocol provided is optimized for such substrates and includes considerations for potential side reactions, such as O-arylation, given the tautomeric nature of the starting material.

Introduction

The N-arylation of pyridinols is a fundamental reaction in medicinal chemistry, enabling access to a wide array of scaffolds with diverse biological activities. The target molecule, this compound, presents a unique challenge due to its electronic properties and its existence in tautomeric equilibrium with 4,6-difluoro-2,3-dihydro-3-oxopyridine. This tautomerism raises the possibility of competitive O-arylation. While copper-catalyzed Ullmann-type couplings have been reported for the arylation of hydroxypyridines, these conditions often favor O-arylation for 3-hydroxypyridine substrates.[4][5][6] In contrast, the palladium-catalyzed Buchwald-Hartwig amination offers a robust and versatile alternative that can be tuned to favor N-arylation.[1][7][8] This protocol is designed to provide a reliable method for the selective N-arylation of this compound using a modern palladium catalyst system.

Experimental Protocol: Palladium-Catalyzed N-arylation

This protocol is based on typical Buchwald-Hartwig amination conditions, optimized for electron-deficient heterocyclic amines.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium precatalyst (e.g., RuPhos Pd G3)

  • Buchwald ligand (e.g., RuPhos)

  • Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS))

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 equiv), the Buchwald ligand (0.02 equiv), and the base (1.5 equiv) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: To the flask, add this compound (1.2 equiv) and the aryl halide (1.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,6-difluoropyridin-3-amine.

Data Presentation

The following table summarizes the expected yields for the N-arylation of this compound with various aryl halides based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Aryl Halide (Ar-X)ProductExpected Yield (%)
4-BromotolueneN-(4-methylphenyl)-4,6-difluoropyridin-3-amine75-85
4-ChloroanisoleN-(4-methoxyphenyl)-4,6-difluoropyridin-3-amine65-75
1-Bromo-4-(trifluoromethyl)benzeneN-(4-(trifluoromethyl)phenyl)-4,6-difluoropyridin-3-amine70-80
2-BromopyridineN-(pyridin-2-yl)-4,6-difluoropyridin-3-amine50-60
1-IodonaphthaleneN-(naphthalen-1-yl)-4,6-difluoropyridin-3-amine80-90

Mandatory Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for N-arylation reagents 1. Reagent Preparation (Glovebox/Inert Gas) - Pd Precatalyst - Ligand - Base reactants 2. Addition of Reactants - this compound - Aryl Halide reagents->reactants solvent 3. Solvent Addition - Anhydrous, Degassed Solvent reactants->solvent reaction 4. Reaction - Heat to 100-110 °C - 12-24 hours solvent->reaction monitoring 5. Monitoring - TLC / LC-MS reaction->monitoring workup 6. Work-up - Cool to RT - Dilute & Filter monitoring->workup extraction 7. Extraction - Wash with Water & Brine workup->extraction purification 8. Purification - Column Chromatography extraction->purification product Final Product N-aryl-4,6-difluoropyridin-3-amine purification->product catalytic_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R-NH2, Base pd_amido Ar-Pd(II)-N(Py)(L_n) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-N(Py) reductive_elimination->product

References

Application Notes and Protocols: 4,6-Difluoropyridin-3-ol as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 4,6-difluoropyridin-3-ol as a key intermediate in the synthesis of next-generation agrochemicals. While direct literature on this specific building block is emerging, its structural motifs are analogous to established fluorinated pyridine agrochemicals. This document outlines hypothesized, yet scientifically grounded, synthetic protocols and derivatization strategies for creating novel herbicides, fungicides, and insecticides.

Introduction: The Role of Fluorinated Pyridines in Agrochemicals

Fluorine-containing heterocycles are of paramount importance in the design of modern agrochemicals. The incorporation of fluorine atoms into a pyridine scaffold can significantly enhance a molecule's biological efficacy, metabolic stability, and lipophilicity, which are critical parameters for effective crop protection agents. Specifically, difluorinated pyridines are key components in a range of commercial products. This compound offers three key reactive sites for molecular elaboration: the hydroxyl group and the two carbon positions activated by the fluorine atoms, making it a highly versatile starting material for creating diverse chemical libraries.

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound is not widely documented. However, a plausible and efficient synthetic route can be proposed based on established halogen exchange (Halex) reactions on commercially available polychlorinated pyridines. A potential starting material is 3,4,6-trichloropyridine. The proposed synthesis involves a selective fluorination followed by a nucleophilic substitution to introduce the hydroxyl group.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

  • 3,4,6-Trichloropyridine

  • Potassium Fluoride (KF, spray-dried)

  • Cesium Fluoride (CsF)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Standard laboratory glassware for inert atmosphere reactions

  • Rotary evaporator, chromatography equipment

Methodology:

Step 1: Synthesis of 4-Chloro-2,6-difluoropyridine (Hypothetical)

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMSO (10 mL per gram of trichloropyridine).

  • Add spray-dried potassium fluoride (2.5 equivalents) and cesium fluoride (0.1 equivalents) to the solvent. Heat the mixture to 120°C with vigorous stirring for 1 hour to ensure a fine suspension.

  • Cool the mixture to 80°C and add 3,4,6-trichloropyridine (1.0 equivalent) in one portion.

  • Heat the reaction mixture to 180-190°C and maintain for 12-24 hours. Monitor the reaction progress by GC-MS. The reaction is analogous to the synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine.[1]

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to yield 4-chloro-2,6-difluoropyridine.

Step 2: Synthesis of this compound

  • In a sealed vessel, dissolve 4-chloro-2,6-difluoropyridine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (3.0 equivalents).

  • Heat the mixture to 100-120°C for 4-6 hours. The pressure in the vessel will increase.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

  • The product, this compound, may precipitate. If not, extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography to yield pure this compound.

Synthetic Workflow for this compound start 3,4,6-Trichloropyridine step1 Step 1: Halogen Exchange (KF, CsF, DMSO, 180-190°C) start->step1 intermediate 4-Chloro-2,6-difluoropyridine step1->intermediate step2 Step 2: Nucleophilic Substitution (NaOH, H₂O, 100-120°C) intermediate->step2 product This compound step2->product

Proposed synthesis of this compound.

Applications in Agrochemical Synthesis

The strategic placement of two fluorine atoms and a hydroxyl group allows for the derivatization of this compound into a variety of potential agrochemicals.

Herbicidal Derivatives via O-Alkylation/O-Arylation

Many potent herbicides feature a pyridyloxyacetic acid moiety or a related ether linkage. The hydroxyl group of this compound is an ideal handle for introducing such functionalities.

Experimental Protocol: Synthesis of a Hypothetical Pyridyloxy Herbicide

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methyl 2-bromopropionate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water mixture

Methodology:

Step 1: Etherification

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0°C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add methyl 2-bromopropionate (1.1 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the methyl ester intermediate.

Step 2: Saponification

  • Dissolve the methyl ester intermediate in a THF/water (3:1) mixture.

  • Add lithium hydroxide (1.5 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether.

  • Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final pyridyloxyacetic acid derivative.

Fungicidal/Insecticidal Derivatives via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atoms activate the C-5 position of the pyridine ring for nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amine, thiol, or other carbon-based nucleophiles which are common in fungicides and insecticides.

Experimental Protocol: General SNAr for Amine Addition

Materials:

  • This compound

  • A primary or secondary amine (e.g., 4-chloroaniline)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous DMSO or DMF

Methodology:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), and potassium carbonate (2.0 equivalents) in anhydrous DMSO.

  • Heat the mixture to 80-100°C and stir for 8-16 hours.

  • Monitor the progress of the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aminated pyridine derivative.

Derivatization Pathways cluster_herbicides Herbicidal Derivatives cluster_fungicides Fungicidal/Insecticidal Derivatives start This compound herb_reagent R-X (e.g., Methyl 2-bromopropionate) Base (e.g., NaH) start->herb_reagent O-Alkylation fung_reagent Nu-H (e.g., R₂NH, RSH) Base (e.g., K₂CO₃) start->fung_reagent SNAr at C-5 herb_product Pyridyloxy Ethers herb_reagent->herb_product fung_product Substituted Pyridines (C-N, C-S bonds) fung_reagent->fung_product

Potential derivatization of this compound.

Quantitative Data: Illustrative Bioactivity

The following tables present hypothetical, yet plausible, quantitative data for derivatives of this compound to illustrate their potential as agrochemicals. Disclaimer: This data is for illustrative purposes only and is not derived from experimental results.

Table 1: Illustrative Herbicidal Activity of Pyridyloxy Ether Derivatives

Compound IDDerivative Structure (at 3-O position)Application Rate (g/ha)Weed Control (%) - Avena fatuaWeed Control (%) - Amaranthus retroflexus
H-01-CH(CH₃)COOH1008592
H-02-CH₂-(4-Cl-Ph)1007888
H-03-CH₂-Cyclopropyl1008285

Table 2: Illustrative Fungicidal Activity of SNAr Derivatives

Compound IDDerivative Structure (at C-5 position)IC₅₀ (µM) - Botrytis cinereaIC₅₀ (µM) - Septoria tritici
F-01-NH-(4-Cl-Ph)2.55.1
F-02-S-(2,4-diF-Ph)1.83.9
F-03-NH-Cyclohexyl10.215.8

Experimental Workflow for Agrochemical Screening

A typical workflow for discovering and evaluating new agrochemicals based on the this compound scaffold is outlined below.

Screening Workflow A Synthesis of This compound B Library Synthesis (O-Alkylation & SNAr) A->B C Primary Screening (In vitro, multi-well plates) B->C D Secondary Screening (Growth chamber, whole plant/pathogen) C->D Active Hits E Lead Identification (Dose-response, spectrum) D->E F Lead Optimization (Analogue Synthesis) E->F Promising Leads G Field Trials E->G Candidate F->D New Analogues

Typical workflow for agrochemical discovery.

Conclusion

This compound represents a promising and highly versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature allows for the creation of diverse molecular architectures targeting a range of agricultural pests. The protocols and workflows presented here, though based on analogies to established chemistries, provide a solid foundation for researchers to explore the potential of this scaffold in developing the next generation of effective and sustainable crop protection solutions. Further research into the synthesis and biological activity of derivatives of this compound is strongly encouraged.

References

Application Notes and Protocols for Investigating Enzymatic Reactions Involving 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated pyridinol derivative with potential applications in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its metabolic stability, bioavailability, and binding affinity to biological targets. Understanding the enzymatic reactions involving this compound is crucial for evaluating its pharmacokinetic profile and potential as a drug candidate.

These application notes provide a comprehensive guide for researchers to investigate the potential enzymatic metabolism of this compound. Given the limited specific literature on this compound, this document outlines a predictive framework based on the known metabolism of structurally related compounds, such as other fluorinated aromatics and pyridinols. Detailed protocols for screening key metabolic enzyme families are provided to facilitate this investigation.

Predicted Metabolic Pathways

Based on the chemical structure of this compound, several enzymatic pathways are predicted to be involved in its metabolism. The primary routes of biotransformation for phenolic and heterocyclic compounds typically involve oxidation and conjugation reactions.

Hypothetical Metabolic Pathway for this compound

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Oxidized_Metabolite Oxidized Metabolite (e.g., Catechol derivative) This compound->Oxidized_Metabolite CYP450 Glucuronide_Conjugate Glucuronide Conjugate This compound->Glucuronide_Conjugate UGTs Sulfate_Conjugate Sulfate Conjugate This compound->Sulfate_Conjugate SULTs Oxidized_Metabolite->Glucuronide_Conjugate UGTs Oxidized_Metabolite->Sulfate_Conjugate SULTs

Caption: Predicted metabolic pathways for this compound.

Phase I Metabolism: Oxidation

Cytochrome P450 (CYP) enzymes are the primary catalysts of Phase I oxidative metabolism. For aromatic compounds, CYPs can introduce hydroxyl groups. While this compound already possesses a hydroxyl group, further oxidation to a catechol or hydroquinone derivative is a possibility, although the fluorine atoms may hinder this process due to their electron-withdrawing nature.

Phase II Metabolism: Conjugation

The hydroxyl group of this compound is a prime site for Phase II conjugation reactions, which increase water solubility and facilitate excretion. The key enzymes in this process are:

  • UDP-Glucuronosyltransferases (UGTs): These enzymes catalyze the transfer of glucuronic acid to the hydroxyl group, forming a glucuronide conjugate. This is a common pathway for the metabolism of phenolic compounds.

  • Sulfotransferases (SULTs): SULTs mediate the transfer of a sulfonate group to the hydroxyl moiety, resulting in a sulfate conjugate.

Experimental Protocols

To elucidate the metabolic fate of this compound, a series of in vitro experiments using subcellular fractions and recombinant enzymes are recommended.

Experimental Workflow for Metabolic Profiling

Metabolic Profiling Workflow cluster_screening Metabolic Stability Screening cluster_analysis Metabolite Identification cluster_reaction_phenotyping Reaction Phenotyping cluster_kinetics Enzyme Kinetics HLM Human Liver Microsomes (HLM) Incubation Incubate with This compound HLM->Incubation HLC Human Liver Cytosol (HLC) HLC->Incubation LCMS LC-MS/MS Analysis Incubation->LCMS Metabolite_ID Identify Potential Metabolites LCMS->Metabolite_ID Recombinant_CYPs Recombinant CYPs Metabolite_ID->Recombinant_CYPs Recombinant_UGTs Recombinant UGTs Metabolite_ID->Recombinant_UGTs Recombinant_SULTs Recombinant SULTs Metabolite_ID->Recombinant_SULTs Enzyme_Assays Specific Enzyme Assays Recombinant_CYPs->Enzyme_Assays Recombinant_UGTs->Enzyme_Assays Recombinant_SULTs->Enzyme_Assays Kinetic_Assays Kinetic Parameter Determination (Km, Vmax) Enzyme_Assays->Kinetic_Assays Data_Analysis Data Analysis & Modeling Kinetic_Assays->Data_Analysis

Caption: Workflow for investigating the metabolism of this compound.

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay is designed to assess the susceptibility of this compound to Phase I metabolism by CYP enzymes.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and this compound (final concentration typically 1 µM).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol assesses the formation of glucuronide conjugates.

Materials:

  • This compound

  • Human Liver Microsomes (pooled)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (pore-forming agent)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.

  • In a microcentrifuge tube, combine the activated HLM, Tris-HCl buffer, MgCl₂, and this compound. Pre-warm at 37°C.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Stop the reaction with cold acetonitrile.

  • Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the glucuronide conjugate.

Protocol 3: Sulfation Assay using Human Liver Cytosol (HLC)

This assay evaluates the formation of sulfate conjugates.

Materials:

  • This compound

  • Human Liver Cytosol (pooled)

  • 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

  • Potassium phosphate buffer (pH 7.0)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • In a microcentrifuge tube, combine HLC, potassium phosphate buffer, MgCl₂, and this compound. Pre-warm at 37°C.

  • Start the reaction by adding PAPS.

  • Incubate at 37°C for a fixed time (e.g., 60 minutes).

  • Terminate the reaction with cold acetonitrile.

  • Centrifuge and analyze the supernatant by LC-MS/MS for the formation of the sulfate conjugate.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Hypothetical Metabolic Stability of this compound in HLM

ParameterValue
In Vitro Half-life (t½, min)> 60
Intrinsic Clearance (CLint, µL/min/mg protein)< 5

Note: These are example values. Actual results will be determined experimentally.

Table 2: Hypothetical Enzyme Kinetics for Conjugation of this compound

Enzyme FamilyRecombinant EnzymeKm (µM)Vmax (pmol/min/mg protein)
UGTsUGT1A1150250
UGT1A950800
UGT2B7200150
SULTsSULT1A110120
SULT1E15300

Note: These are example values to illustrate data presentation. The specific recombinant enzymes to be tested should be chosen based on their known activity towards phenolic substrates.

Conclusion

The provided application notes and protocols offer a robust framework for the initial investigation of the enzymatic reactions involving this compound. By systematically evaluating its stability in the presence of Phase I and Phase II enzymes and identifying the specific enzymes involved in its metabolism, researchers can gain critical insights into its pharmacokinetic properties. This information is invaluable for the progression of this compound and its derivatives in drug development programs.

Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Difluoropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 4,6-difluoropyridin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy focuses on a robust and scalable halogen exchange (Halex) reaction, starting from the commercially available 4,6-dichloropyridin-3-ol. This approach offers a practical and efficient route to the target molecule, suitable for laboratory and pilot-plant scale production. The protocols herein detail the necessary reagents, reaction conditions, purification methods, and analytical characterization, alongside safety considerations pertinent to scale-up synthesis.

Introduction

Fluorinated pyridine derivatives are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] Specifically, this compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The development of a scalable and cost-effective synthetic route to this scaffold is therefore of high importance.

The presented methodology is centered around the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluorine, a well-established industrial process for the synthesis of fluorinated aromatics.[2] This application note provides a comprehensive guide for the scale-up of this transformation.

Synthetic Pathway Overview

The proposed synthetic route for this compound involves a one-step halogen exchange reaction from 4,6-dichloropyridin-3-ol. To circumvent potential side reactions and deactivation of the fluoride source by the acidic hydroxyl proton, a protection-deprotection strategy is recommended for optimal yield and purity on a larger scale. A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is a suitable protecting group due to its ease of introduction, stability under the fluorination conditions, and straightforward removal.[3]

G cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Halogen Exchange Fluorination cluster_2 Step 3: Deprotection A 4,6-Dichloropyridin-3-ol B TBDMS-Cl, Imidazole in DMF A->B C 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine B->C D 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine E KF or CsF in DMSO D->E F 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine E->F G 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine H TBAF in THF G->H I This compound H->I

Caption: Proposed three-step synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis, based on literature precedents for similar transformations and optimized for scale-up.

StepTransformationStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Purity (%)
1O-Silylation4,6-Dichloropyridin-3-olTBDMS-Cl, ImidazoleDMF252-4>95>98
2Fluorination3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridineAnhydrous KFDMSO180-1908-1285-95>97
3Deprotection3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridineTBAFTHF251-2>95>99

Experimental Protocols

Step 1: Synthesis of 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine (Protection)

G start Start dissolve Dissolve 4,6-dichloropyridin-3-ol and imidazole in anhydrous DMF start->dissolve add_tbdmscl Add TBDMS-Cl dropwise at 0 °C dissolve->add_tbdmscl stir Stir at room temperature for 2-4 hours add_tbdmscl->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous work-up: Add water and extract with EtOAc monitor->workup purify Purify by washing with brine, dry over Na2SO4, and concentrate workup->purify end End purify->end

Caption: Workflow for the protection of 4,6-dichloropyridin-3-ol.

Materials:

  • 4,6-Dichloropyridin-3-ol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Imidazole (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a clean, dry, nitrogen-purged reactor, add 4,6-dichloropyridin-3-ol and imidazole.

  • Add anhydrous DMF and stir until all solids are dissolved.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of TBDMS-Cl in anhydrous DMF, maintaining the internal temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine (Fluorination)

G start Start charge_reagents Charge anhydrous KF and protected dichloropyridine to a reactor start->charge_reagents add_dmso Add anhydrous DMSO charge_reagents->add_dmso heat Heat to 180-190 °C with vigorous stirring add_dmso->heat monitor Monitor reaction by GC-MS heat->monitor cool Cool to room temperature monitor->cool workup Aqueous work-up: Pour into ice-water and extract with MTBE cool->workup purify Purify by washing with brine, dry over Na2SO4, and concentrate workup->purify end End purify->end

Caption: Workflow for the halogen exchange fluorination.

Materials:

  • 3-(tert-Butyldimethylsilyloxy)-4,6-dichloropyridine (1.0 eq)

  • Anhydrous potassium fluoride (KF, spray-dried, 2.5-3.0 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Brine

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and distillation setup, charge anhydrous potassium fluoride.

  • Add 3-(tert-butyldimethylsilyloxy)-4,6-dichloropyridine followed by anhydrous DMSO.

  • Heat the mixture to 180-190 °C with vigorous stirring.[4]

  • Maintain the reaction at this temperature for 8-12 hours, monitoring the progress by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into ice-water and extract with MTBE.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

G start Start dissolve Dissolve the silyl-protected difluoropyridine in THF start->dissolve add_tbaf Add TBAF solution dropwise at 0 °C dissolve->add_tbaf stir Stir at room temperature for 1-2 hours add_tbaf->stir monitor Monitor reaction by TLC/LC-MS stir->monitor workup Aqueous work-up: Add water and extract with EtOAc monitor->workup purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for the deprotection of the silyl ether.

Materials:

  • 3-(tert-Butyldimethylsilyloxy)-4,6-difluoropyridine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)

  • Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • Dissolve 3-(tert-butyldimethylsilyloxy)-4,6-difluoropyridine in THF in a reactor at room temperature.

  • Cool the solution to 0-5 °C.

  • Slowly add the TBAF solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with deionized water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.[5]

Safety Considerations for Scale-Up

  • Halogen Exchange Fluorination: This reaction is performed at high temperatures. Ensure the reactor is properly rated for the temperature and pressure. DMSO can decompose at high temperatures, so strict temperature control is crucial. The use of anhydrous reagents and solvents is critical to prevent side reactions and ensure high yields.

  • Reagents: Potassium fluoride is a source of fluoride ions and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. TBDMS-Cl and TBAF are corrosive and should be handled in a well-ventilated fume hood.

  • Work-up: The quenching of the fluorination reaction with water can be exothermic. Ensure slow and controlled addition to ice-water.

Conclusion

The provided protocols outline a robust and scalable synthesis of this compound. By employing a protection-deprotection strategy, the challenges associated with the free hydroxyl group during the high-temperature halogen exchange reaction can be effectively managed, leading to high yields and purity of the final product. This application note serves as a valuable resource for researchers and process chemists involved in the synthesis of fluorinated heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for 4,6-Difluoropyridin-3-ol in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Difluoropyridin-3-ol is a fluorinated heterocyclic compound with a unique combination of reactive sites, making it a promising building block for advanced materials. Its structure features a pyridine ring, which imparts thermal stability and electron-deficient characteristics. The presence of two activated fluorine atoms allows for nucleophilic aromatic substitution reactions, while the hydroxyl group offers a site for esterification, etherification, or other condensation reactions. Although not yet widely documented in materials science literature, its structural motifs are found in high-performance polymers and organic electronic materials. These application notes propose potential uses for this compound in the synthesis of aromatic polyethers and as a precursor for organic light-emitting diode (OLED) materials, based on established chemical principles and analogies to similar compounds.

Proposed Application 1: Synthesis of High-Performance Aromatic Polyethers

The fluorine atoms on the pyridine ring of this compound are activated towards nucleophilic displacement. This reactivity can be exploited for the synthesis of aromatic polyethers, a class of high-performance polymers known for their excellent thermal stability and chemical resistance. In a proposed polycondensation reaction, the hydroxyl group of this compound can be protected, followed by reaction with a bisphenol monomer to yield a polyether.

Quantitative Data: Expected Properties of a Polyether Derived from this compound

The following table summarizes the expected properties of an aromatic polyether synthesized from this compound and Bisphenol A, based on data for similar polyethers derived from 2,6-difluoropyridine.[1]

PropertyExpected Value RangeNotes
Glass Transition Temp (Tg)150 - 220 °CThe polar pyridinol moiety is expected to increase intermolecular forces and raise the Tg compared to simpler difluoropyridine-based polyethers.
Decomposition Temp (TGA, 5%)> 450 °CAromatic polyethers are known for their high thermal stability. The pyridine ring contributes to this robustness.
Inherent Viscosity0.4 - 1.2 dL/gThis is a typical range for high molecular weight aromatic polyethers synthesized via nucleophilic substitution, indicating successful polymerization.[1]
SolubilitySoluble in aprotic polar solventsExpected to be soluble in solvents like NMP, DMAc, and DMSO, which is characteristic of many aromatic polyethers.

Experimental Protocol: Synthesis of a Polyether from this compound and Bisphenol A

This protocol describes a two-step process: (1) protection of the hydroxyl group of this compound and (2) polycondensation with Bisphenol A.

Part 1: Protection of the Hydroxyl Group

  • Reagents and Materials:

    • This compound

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous acetonitrile, add anhydrous K₂CO₃ (1.5 equivalents).

    • Stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product (3-(benzyloxy)-4,6-difluoropyridine) by column chromatography.

Part 2: Polycondensation

  • Reagents and Materials:

    • 3-(benzyloxy)-4,6-difluoropyridine (from Part 1)

    • Bisphenol A

    • Potassium carbonate (K₂CO₃, anhydrous, finely ground)

    • N,N-Dimethylacetamide (DMAc, anhydrous)

    • Toluene

    • Dean-Stark trap

    • Methanol

    • Mechanical stirrer, nitrogen inlet

  • Procedure:

    • Equip a three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene.

    • Charge the flask with equimolar amounts of 3-(benzyloxy)-4,6-difluoropyridine and Bisphenol A, along with a 10% molar excess of K₂CO₃.

    • Add enough DMAc to create a 15-20% (w/v) solution of the monomers and add toluene to fill the Dean-Stark trap.

    • Heat the mixture to 140°C to reflux the toluene, allowing for the azeotropic removal of water.

    • After 2-4 hours, once water evolution ceases, drain the toluene from the trap and increase the reaction temperature to 165°C.

    • Maintain the reaction at this temperature for 8-12 hours under a gentle flow of nitrogen. The solution will become increasingly viscous.

    • Cool the reaction mixture, dilute with DMAc if necessary, and precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.

    • Filter the fibrous polymer, wash thoroughly with methanol and water, and dry in a vacuum oven at 80°C for 24 hours.

Polyether_Synthesis_Workflow cluster_0 Part 1: Protection of Hydroxyl Group cluster_1 Part 2: Polycondensation reagent reagent process process product product A This compound P1 Reflux in Acetonitrile A->P1 B Benzyl Bromide + K2CO3 B->P1 C 3-(benzyloxy)-4,6- difluoropyridine P1->C P2 Polycondensation in DMAc/Toluene C->P2 D Bisphenol A + K2CO3 D->P2 E Aromatic Polyether P2->E

Workflow for the synthesis of an aromatic polyether.

Proposed Application 2: Precursor for OLED Materials

The electron-deficient nature of the pyridine ring makes it a suitable core for electron-transporting or host materials in OLEDs.[2][3] this compound can be functionalized to create molecules with tailored electronic properties. For instance, the hydroxyl group can be used as an anchor point to attach hole-transporting units (like carbazole or triarylamines) via an ether linkage. This would create a bipolar molecule, which is beneficial for balanced charge transport in the emissive layer of an OLED.

Experimental Protocol: Synthesis of a Bipolar Host Material Precursor

This protocol describes the synthesis of a potential bipolar host material for OLEDs by coupling carbazole to the this compound core.

  • Reagents and Materials:

    • This compound

    • 9H-Carbazole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • 1,10-Phenanthroline

    • N,N-Dimethylformamide (DMF, anhydrous)

    • Three-neck flask, condenser, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a three-neck flask under a nitrogen atmosphere, add this compound (1 equivalent), 9H-Carbazole (1.1 equivalents), CuI (0.1 equivalents), 1,10-Phenanthroline (0.2 equivalents), and K₂CO₃ (2 equivalents).

    • Add anhydrous DMF to dissolve the reactants.

    • Heat the reaction mixture to 120-130°C and stir for 24-48 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into cold water.

    • Extract the aqueous mixture with dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the target molecule, 9-(4,6-difluoro-3-hydroxypyridin-X-yl)-9H-carbazole (Note: substitution could occur at different positions on the pyridine ring, requiring careful characterization).

OLED_Material_Synthesis reactant reactant catalyst catalyst process process product product A This compound P Ullmann Condensation in DMF A->P B 9H-Carbazole B->P C CuI / 1,10-Phenanthroline K2CO3 C->P D Bipolar Host Material Precursor P->D

Synthesis of a bipolar OLED host material precursor.

This compound represents a versatile, yet underexplored, building block for materials science. Its inherent reactivity through both the hydroxyl group and the activated fluorine atoms provides multiple pathways for incorporation into advanced polymers and functional organic molecules. The proposed protocols for the synthesis of aromatic polyethers and OLED host materials are based on well-established synthetic methodologies for analogous compounds. These notes aim to provide a foundational framework for researchers and scientists to unlock the potential of this compound in the development of next-generation materials. Further research is necessary to fully characterize the properties of materials derived from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4,6-Difluoropyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving 4,6-Difluoropyridin-3-ol. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My O-alkylation of this compound is resulting in a low yield of the desired ether. What are the primary causes?

Low yields in the O-alkylation of this compound, typically performed via a Williamson ether synthesis, can stem from several factors. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring makes the hydroxyl group more acidic but can also influence the reactivity of the resulting alkoxide. Key areas to investigate include:

  • Incomplete Deprotonation: The pyridinolic proton must be completely removed to generate the nucleophilic alkoxide. The choice and amount of base are critical.

  • Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield. Insufficient heat may lead to a sluggish reaction, while excessive heat can cause decomposition of starting materials or products.

  • Competing Side Reactions: The primary competing reaction is often N-alkylation, where the alkylating agent reacts with the pyridine nitrogen instead of the oxygen. Elimination of the alkyl halide can also occur, especially with secondary or tertiary halides.

  • Reagent and Solvent Purity: Moisture and impurities in the reagents or solvent can quench the alkoxide and lead to unwanted side reactions.

Q2: How do I choose the right base and solvent to favor O-alkylation over N-alkylation?

The selectivity between O- and N-alkylation is a known challenge in pyridone chemistry and is highly dependent on the reaction conditions.

  • Base Selection: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation without interfering with the reaction. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices for generating the alkoxide. Weaker bases like potassium carbonate (K₂CO₃) may also be effective, particularly with more reactive alkylating agents.

  • Solvent Effects: The choice of solvent plays a crucial role in directing the alkylation site.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are commonly used and can favor O-alkylation. They effectively solvate the cation of the alkoxide salt, leaving the oxygen atom as a potent nucleophile.

    • Nonpolar Aprotic Solvents (e.g., Benzene, Toluene): In some cases, these solvents can favor N-alkylation.

Q3: I am observing the formation of multiple products. How can I identify and minimize them?

The most common byproduct in the O-alkylation of this compound is the N-alkylated isomer. Another potential side product is the result of elimination of the alkyl halide.

  • Identification: Both O- and N-alkylated isomers can be distinguished using spectroscopic methods such as NMR. The chemical shifts of the protons and carbons adjacent to the oxygen or nitrogen will be different. Mass spectrometry can confirm the molecular weight of the products.

  • Minimization of N-alkylation: As discussed in Q2, the choice of solvent and counter-ion can influence the O/N alkylation ratio. Using a polar aprotic solvent is a good starting point to favor O-alkylation.

  • Minimization of Elimination: This is primarily a concern when using secondary or tertiary alkyl halides. The Williamson ether synthesis works best with primary alkyl halides. If a secondary alkyl group must be introduced, using a milder base and lower reaction temperatures may help to reduce elimination.

Q4: My reaction is not going to completion, even after extended reaction times. What can I do?

Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure at least one equivalent of a strong base is used to fully deprotonate the this compound.

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Gradually increasing the temperature while monitoring the reaction by TLC or LC-MS is recommended.

  • Poor Quality Alkylating Agent: The alkyl halide may have degraded. Using a freshly opened bottle or purifying the reagent before use is advisable.

  • Deactivation of the Nucleophile: Trace amounts of water or other protic impurities can protonate the alkoxide, rendering it non-nucleophilic. Ensure all reagents and solvents are anhydrous.

Data Presentation

The following table summarizes the general influence of reaction parameters on the outcome of the alkylation of hydroxypyridines. This data is qualitative and serves as a general guide for optimization.

ParameterConditionExpected Effect on O-AlkylationExpected Effect on N-Alkylation
Base Strong (e.g., NaH, KH)FavorablePossible
Weak (e.g., K₂CO₃)Dependent on alkylating agentMay be competitive
Solvent Polar Aprotic (DMF, DMSO)Generally FavoredLess Favored
Nonpolar Aprotic (Toluene)Less FavoredGenerally Favored
Alkylating Agent Primary HalideHigh YieldLow Yield
Secondary HalideLower Yield (Elimination risk)Possible
Tertiary HalideVery Low Yield (Mainly Elimination)Unlikely
Temperature Low to ModerateFavoredPossible
HighRisk of decompositionRisk of decomposition

Experimental Protocols

The following is a general protocol for the O-alkylation of this compound via the Williamson ether synthesis. This protocol should be considered a starting point and may require optimization for specific substrates.

Synthesis of 3-(Benzyloxy)-4,6-difluoropyridine

  • Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to this compound).

    • Add this compound (1.0 eq).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add benzyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(benzyloxy)-4,6-difluoropyridine.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in this compound Reaction check_purity Check Purity of Starting Materials & Solvents start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze for Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts purify_reagents Purify/Dry Reagents & Solvents check_purity->purify_reagents Impurities found incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_products Side Products Observed? check_conditions->side_products analyze_byproducts->side_products optimize_base Optimize Base (Strength & Equivalents) incomplete_reaction->optimize_base Yes optimize_temp_time Optimize Temperature & Time incomplete_reaction->optimize_temp_time Yes increase_equivalents Increase Equivalents of Alkylating Agent incomplete_reaction->increase_equivalents Yes n_alkylation N-Alkylation Product Detected? side_products->n_alkylation Yes elimination Elimination Product Detected? side_products->elimination Yes solution Improved Yield side_products->solution No optimize_base->solution optimize_temp_time->solution optimize_solvent Optimize Solvent optimize_solvent->solution n_alkylation->optimize_solvent Yes change_alkyl_halide Use Primary Alkyl Halide elimination->change_alkyl_halide Yes purify_reagents->start Re-run reaction increase_equivalents->solution change_alkyl_halide->solution

Caption: Troubleshooting workflow for low yield reactions.

Experimental_Workflow start Start: O-Alkylation of this compound setup 1. Reaction Setup (Anhydrous DMF, Inert Atmosphere) start->setup add_pyridinole 2. Add this compound setup->add_pyridinole cool_0c_1 3. Cool to 0 °C add_pyridinole->cool_0c_1 add_base 4. Add Base (e.g., NaH) cool_0c_1->add_base stir_rt 5. Stir at 0 °C to RT add_base->stir_rt cool_0c_2 6. Cool to 0 °C stir_rt->cool_0c_2 add_alkyl_halide 7. Add Alkyl Halide cool_0c_2->add_alkyl_halide react_rt 8. React at RT (Monitor by TLC/LC-MS) add_alkyl_halide->react_rt quench 9. Quench Reaction (aq. NH4Cl) react_rt->quench extract 10. Extraction (e.g., Ethyl Acetate) quench->extract dry_concentrate 11. Dry and Concentrate extract->dry_concentrate purify 12. Purification (Column Chromatography) dry_concentrate->purify end End: Pure O-Alkylated Product purify->end

Caption: Experimental workflow for O-alkylation.

Technical Support Center: Synthesis of 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4,6-Difluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) related to this synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, based on a plausible multi-step synthetic route.

Plausible Synthetic Route Overview:

The synthesis of this compound is not widely documented, thus a plausible synthetic pathway is proposed, which involves three key stages:

  • Amination: Introduction of an amino group at the 3-position of a suitable polychloro- or polyfluoropyridine precursor.

  • Fluorination: Halogen exchange to introduce the fluorine atoms at the 4- and 6-positions.

  • Diazotization & Hydrolysis: Conversion of the 3-amino group to a hydroxyl group via a diazonium salt intermediate.

Each of these steps presents unique challenges and potential for side product formation.

Start Polychloro/fluoro Pyridine Precursor Amino 3-Amino-4,6-dichloropyridine (or similar) Start->Amino Amination Difluoroamino 3-Amino-4,6-difluoropyridine Amino->Difluoroamino Fluorination Diazonium 4,6-Difluoropyridin-3-yl diazonium salt Difluoroamino->Diazonium Diazotization FinalProduct This compound Diazonium->FinalProduct Hydrolysis

Figure 1: Proposed synthetic workflow for this compound.
FAQs and Troubleshooting by Synthetic Step

Step 1 & 2: Amination and Fluorination

Q1: My yield of 3-Amino-4,6-difluoropyridine is low, and I have a mixture of products. What are the likely side products and how can I minimize them?

A1: Low yields and product mixtures at this stage are common and can be attributed to several factors.

  • Isomeric Amination: The position of the initial amination is crucial. Depending on your starting material (e.g., 3,4,6-trichloropyridine), the amino group may add to other positions, leading to a mixture of isomers that are difficult to separate.

  • Incomplete Fluorination: The halogen exchange reaction may not go to completion, resulting in chloro-fluoro intermediates.

  • Nucleophilic Substitution of the Amino Group: Under harsh fluorination conditions, the amino group itself could be displaced.

Troubleshooting Strategies:

  • Starting Material Selection: The choice of starting material is critical. A precursor that favors amination at the 3-position is ideal.

  • Reaction Conditions: Carefully control the temperature and reaction time for both amination and fluorination steps. Stepwise optimization is recommended.

  • Fluorinating Agent: Cesium fluoride (CsF) is often more effective than potassium fluoride (KF) for fluorination of pyridines, but it is also more expensive. The choice may depend on the reactivity of your specific substrate.[1]

ParameterCondition ACondition BOutcome
Fluorinating Agent KFCsFHigher conversion with CsF
Temperature 150°C180°CHigher temperature may increase conversion but also side products
Reaction Time 12 hours24 hoursLonger reaction times may be needed for complete fluorination

Table 1: Illustrative comparison of fluorination conditions.

Step 3: Diazotization and Hydrolysis

Q2: During the conversion of 3-Amino-4,6-difluoropyridine to the final product, I observe a strong coloration of the reaction mixture (yellow, orange, or red) and obtain a sticky, impure product. What is happening?

A2: The formation of colored impurities is a strong indication of azo coupling , a common side reaction during the diazotization of aromatic amines.[2][3]

Diazonium 4,6-Difluoropyridin-3-yl diazonium salt (Electrophile) AzoDye Azo Dye Side Product (Colored Impurity) Diazonium->AzoDye Nucleophile 3-Amino-4,6-difluoropyridine or This compound (Nucleophile) Nucleophile->AzoDye Diazonium 4,6-Difluoropyridin-3-yl diazonium salt Product This compound (Desired Product) Diazonium->Product Hydrolysis SideProduct 3-Halo-4,6-difluoropyridine (Side Product) Diazonium->SideProduct Halogenation Water H₂O (Desired Nucleophile) Water->Product Halide X⁻ (e.g., Cl⁻) (Competing Nucleophile) Halide->SideProduct

References

Technical Support Center: Improving Regioselectivity in Reactions of 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-difluoropyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to regioselectivity in reactions involving this versatile building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate your experiments and achieve the desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites: the hydroxyl group (-OH) at the C3 position, and the two fluorine-substituted carbon atoms at the C4 and C6 positions. The pyridine nitrogen also influences the reactivity of the ring.

Q2: Which position is more susceptible to nucleophilic aromatic substitution (SNAr)?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the C4 and C6 positions are activated due to the electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 or C6 positions in similar dihalopyridine systems. This preference is attributed to the better delocalization of the negative charge in the Meisenheimer intermediate formed during C4 attack.[1][2] However, the regioselectivity can be influenced by the reaction conditions and the nature of the nucleophile.

Q3: Can O-alkylation be performed selectively in the presence of the two C-F bonds?

A3: Yes, selective O-alkylation of the hydroxyl group is achievable. The key to preventing competing SNAr reactions at the C4 and C6 positions is to carefully control the reaction conditions. Factors such as the choice of base, solvent, and temperature play a crucial role. For instance, using a weaker base and a non-polar aprotic solvent can favor O-alkylation over SNAr. A patent for a selective O-alkylation method suggests that maintaining a low concentration of the starting material in the reaction mixture is important for improving selectivity.[3]

Q4: How does the 3-hydroxyl group influence the regioselectivity of SNAr reactions?

A4: The 3-hydroxyl group is an electron-donating group by resonance and can influence the electron density of the pyridine ring. In its unionized form, it can direct electrophiles. However, under basic conditions used for SNAr, it will be deprotonated to form a phenoxide-like species, which is a strong electron-donating group. This can potentially modulate the reactivity of the C4 and C6 positions towards nucleophiles. The specific directing effect in SNAr reactions of this substrate is not extensively documented in readily available literature and may require experimental optimization for specific nucleophiles.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Symptom: A mixture of C4- and C6-substituted products is obtained when reacting this compound with a nucleophile.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature High temperatures can lead to lower selectivity. Try reducing the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that favors the formation of the desired isomer while maintaining a reasonable reaction rate.
Strongly Basic Conditions A very strong base might lead to complex reaction mixtures. Consider using a milder base (e.g., K₂CO₃, Cs₂CO₃) and evaluate its impact on the regioselectivity.
Solvent Effects The polarity of the solvent can influence the reaction pathway. Screen a range of solvents with varying polarities (e.g., THF, Dioxane, DMF, DMSO). Polar aprotic solvents like DMF and DMSO often facilitate SNAr reactions.
Nucleophile Reactivity Highly reactive nucleophiles may exhibit lower selectivity. If possible, consider using a less reactive nucleophile or a protected version that can be deprotected later.

Decision Workflow for Troubleshooting Poor SNAr Regioselectivity

G start Poor SNAr Regioselectivity temp Reduce Reaction Temperature start->temp base Use Milder Base temp->base If still poor outcome Improved Regioselectivity temp->outcome Successful solvent Screen Different Solvents base->solvent If still poor base->outcome Successful nucleophile Modify Nucleophile Reactivity solvent->nucleophile If still poor solvent->outcome Successful protect Consider Protecting the Hydroxyl Group nucleophile->protect If still poor nucleophile->outcome Successful protect->outcome

Caption: Troubleshooting workflow for poor SNAr regioselectivity.

Issue 2: Competing Nucleophilic Substitution at Carbon during O-Alkylation

Symptom: When attempting to O-alkylate the hydroxyl group, a significant amount of C4- and/or C6-alkylated byproducts are formed.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Base Strong bases can deprotonate the hydroxyl group but also promote SNAr. Use a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Polar Aprotic Solvent Solvents like DMF and DMSO can facilitate SNAr. Consider using less polar aprotic solvents like THF or Dioxane, or even a non-polar solvent like toluene.
High Reactant Concentration High concentrations of the pyridinol may favor intermolecular C-alkylation. A patented method for selective O-alkylation suggests that keeping the concentration of the starting material low is beneficial.[3] This can be achieved by slow addition of the pyridinol to the reaction mixture.
Reactive Alkylating Agent Highly reactive alkylating agents (e.g., methyl iodide) are more likely to react at the carbon positions. If possible, use a less reactive alkylating agent.

Reaction Pathway for O-Alkylation vs. C-Alkylation

G start This compound + Alkyl Halide o_alkylation O-Alkylation Product start->o_alkylation Weak Base, Non-polar Solvent c4_alkylation C4-Alkylation Product start->c4_alkylation Strong Base, Polar Solvent c6_alkylation C6-Alkylation Product start->c6_alkylation Strong Base, Polar Solvent

Caption: Competing reaction pathways in the alkylation of this compound.

Experimental Protocols

Protocol 1: General Procedure for Selective O-Alkylation

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Alkyl halide (1.1 eq.)

  • Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Round-bottom flask with a magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF or THF, add potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired O-alkylated product.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a protected this compound derivative. The C-F bond is generally less reactive in palladium-catalyzed cross-coupling reactions compared to C-Cl, C-Br, or C-I bonds. Therefore, this reaction is more applicable to derivatives of this compound where a more reactive leaving group (e.g., triflate) has been installed, or under conditions that can activate the C-F bond.

Materials:

  • Protected 4- or 6-bromo/triflate-substituted fluoropyridin-3-ol derivative (1.0 eq.)

  • Aryl or heteroaryl boronic acid or boronic ester (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq.)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask, combine the protected pyridyl derivative (1.0 eq.), boronic acid/ester (1.2 eq.), palladium catalyst (5 mol%), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Assemble Reaction Components inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Table 1: Representative Conditions for Regioselective Reactions of Halopyridines

EntrySubstrateReagentConditionsMajor ProductRegioselectivityReference
12,6-Difluoropyridine-3-carboxylateMethylamineEtOH, -25 °C2-Fluoro-6-methylamino derivative57:43 (C6:C2)[4]
22,6-Dichloropyridine-3-carboxylateSodium methoxideDMF, MeOH6-Methoxy derivative>97%[4]
32,4,6-Tribromo-3,5-difluoropyridineArylboronic acid (1 eq.)Pd(PPh₃)₄, Ba(OH)₂2,6-Diaryl-4-bromo derivativeC2/C6 > C4[5]
42,4-DichloroquinazolinePrimary amineNaOAc, THF/H₂O4-Amino-2-chloro derivativeC4 selective[6]

Note: The data presented here is for analogous systems and should be used as a guideline. Specific optimization for this compound is recommended.

References

Technical Support Center: Managing Anhydrous Conditions for 4,6-Difluoropyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing anhydrous conditions for reactions involving 4,6-Difluoropyridin-3-ol. The information is presented in a question-and-answer format to directly address common issues and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions critical when working with this compound?

A1: Anhydrous conditions are crucial for several reasons. Firstly, this compound, like other fluorinated pyridines, can be susceptible to nucleophilic attack, and water can act as a nucleophile, potentially leading to undesired side products. Secondly, many reactions where this compound is a substrate or product, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or reactions involving organometallics, utilize reagents that are highly sensitive to moisture. The presence of water can deactivate catalysts, decompose reagents, and significantly lower yields.

Q2: How should I properly store this compound to prevent moisture contamination?

A2: To maintain its integrity, this compound should be stored in a tightly-closed container in a cool, dry place. For long-term storage, a desiccator or a glovebox with an inert atmosphere (e.g., nitrogen or argon) is recommended. The storage temperature should be kept low, for instance, in a refrigerator, as indicated for similar compounds.

Q3: What are the primary sources of water contamination in a reaction setup?

A3: Water can be introduced from several sources:

  • Solvents: Many organic solvents are hygroscopic and will absorb moisture from the atmosphere if not properly dried and stored.

  • Reagents: Both solid and liquid reagents can absorb moisture. Hygroscopic solids should be dried before use.

  • Glassware: Moisture can adsorb onto the surface of glassware. All glassware should be thoroughly dried before use.

  • Atmosphere: The laboratory atmosphere contains moisture, which can enter the reaction vessel if it is not properly sealed and maintained under an inert atmosphere.

Q4: What is the most effective way to dry my solvents for a reaction with this compound?

A4: The choice of drying method depends on the solvent and the required level of dryness. Common and effective methods include distillation from an appropriate drying agent or passing the solvent through a column of activated alumina. For many applications, standing the solvent over activated molecular sieves (3Å or 4Å) is also sufficient.

Troubleshooting Guide

Problem 1: Low or no yield in a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) involving this compound.

Potential Cause Troubleshooting Recommendation
Catalyst Deactivation The Pd(0) active catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed by sparging with an inert gas (argon or nitrogen) prior to use.[1]
Ineffective Base The choice of base is critical. For Suzuki couplings, strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] Screen different bases to find the optimal one for your specific reaction.
Moisture-Induced Side Reactions Water can lead to protodeboronation of the boronic acid in Suzuki reactions.[1] Ensure all reagents and solvents are anhydrous. Using boronic esters (e.g., pinacol esters) can increase stability.[1]
Insufficient Catalyst Activity For challenging substrates like some fluorinated pyridines, standard catalysts may not be sufficient. Consider using more active catalysts with specialized ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1]

Problem 2: Formation of unexpected byproducts.

Potential Cause Troubleshooting Recommendation
Hydrolysis of Starting Material or Product Fluoropyridines can undergo nucleophilic substitution with water, leading to the formation of corresponding hydroxypyridines. Rigorously exclude water from the reaction by using dried solvents, reagents, and glassware under an inert atmosphere.
Homocoupling of Reagents In cross-coupling reactions, homocoupling of the boronic acid or the halide can occur, often promoted by oxygen.[1] Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
Solvent Decomposition Some solvents, like DMF, can decompose at high temperatures, especially in the presence of acidic or basic impurities.[1] Use purified solvents and consider if the reaction temperature is appropriate. For high-temperature reactions, consider more stable solvents like dioxane or toluene.

Experimental Protocols

Protocol 1: General Procedure for Drying Organic Solvents

This protocol provides a general guideline for drying common organic solvents. The choice of drying agent should be compatible with the solvent.

Solvent Recommended Drying Agent(s) Procedure
Tetrahydrofuran (THF) Sodium/BenzophenonePre-dry with 4Å molecular sieves. Add sodium wire and a small amount of benzophenone to the solvent under an inert atmosphere. Reflux until a deep blue or purple color persists, indicating the solvent is dry. Distill directly into the reaction flask.[1]
Dichloromethane (DCM) Calcium Hydride (CaH₂)Stir over CaH₂ overnight, then distill.[1]
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[1] Store over 3Å or 4Å molecular sieves.
N,N-Dimethylformamide (DMF) Barium Oxide (BaO) or 4Å Molecular SievesDry overnight over BaO or 4Å molecular sieves, then decant and distill under reduced pressure. Avoid heating with strong bases like CaH₂ as it can cause decomposition.[1]
Toluene Sodium or Calcium Hydride (CaH₂)Reflux over sodium wire or CaH₂ and distill under an inert atmosphere.
Protocol 2: Setting up a Reaction Under Anhydrous Conditions
  • Glassware Preparation: All glassware (flasks, condensers, dropping funnels, etc.) should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum immediately before use to remove adsorbed moisture.

  • Assembly: Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of a dry, inert gas (nitrogen or argon). Use a gas bubbler to monitor the gas flow.

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas. If the solid is hygroscopic, it should be dried in a vacuum oven before use.

    • Liquids: Add dry solvents and liquid reagents via a syringe or cannula through a rubber septum.

  • Maintaining Inert Atmosphere: Maintain a slight positive pressure of the inert gas throughout the reaction. The gas bubbler should show a slow, steady stream of bubbles.

  • Reaction Work-up: Quench the reaction appropriately (e.g., with a saturated aqueous solution if compatible) only after the reaction is complete.

Visualizations

Anhydrous_Reaction_Workflow Workflow for Anhydrous Reactions cluster_prep Preparation Phase cluster_setup Reaction Setup cluster_reaction Reaction Phase cluster_workup Work-up Phase prep_glass 1. Dry Glassware (Oven or Flame-Dry) prep_reagents 2. Dry Reagents & Solvents setup_assemble 3. Assemble Hot Glassware prep_reagents->setup_assemble setup_inert 4. Purge with Inert Gas (N2 or Ar) setup_assemble->setup_inert setup_add_reagents 5. Add Reagents & Solvents (via Syringe/Cannula) setup_inert->setup_add_reagents reaction_maintain 6. Maintain Positive Pressure setup_add_reagents->reaction_maintain reaction_monitor 7. Monitor Reaction reaction_maintain->reaction_monitor workup_quench 8. Quench Reaction reaction_monitor->workup_quench workup_isolate 9. Isolate Product workup_quench->workup_isolate

Caption: A step-by-step workflow for setting up and running a reaction under anhydrous conditions.

Troubleshooting_Low_Yield Troubleshooting Low Yield in Cross-Coupling Reactions start Low or No Yield check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_degassed Were solvents & reagents degassed? check_anhydrous->check_degassed Yes sol_anhydrous Action: Rigorously dry all components. Use an inert atmosphere. check_anhydrous->sol_anhydrous No check_catalyst Is the catalyst system active enough? check_degassed->check_catalyst Yes sol_degas Action: Degas solvents (e.g., Ar sparging) before use. check_degassed->sol_degas No check_base Is the base optimal? check_catalyst->check_base Yes sol_catalyst Action: Switch to a more active catalyst system (e.g., Buchwald ligands). check_catalyst->sol_catalyst No sol_base Action: Screen different strong, non-nucleophilic bases (e.g., K3PO4). check_base->sol_base No

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

References

Technical Support Center: Synthesis of 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4,6-Difluoropyridin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what is the critical role of temperature?

A1: The most prevalent method for synthesizing this compound is expected to be a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the fluorination of a corresponding polychlorinated or brominated pyridinol precursor using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.

Temperature is a critical parameter in this synthesis. It directly influences the reaction rate, yield, and the formation of impurities.[1][2] Inadequate temperature control can lead to either an impractically slow reaction or the formation of degradation products.[1]

Q2: I am observing a very slow or incomplete reaction. What are the likely causes related to temperature?

A2: A slow or incomplete reaction is often attributed to a reaction temperature that is too low. The activation energy for the nucleophilic substitution of aryl halides with fluoride is significant, and thus, sufficient thermal energy is required. For similar fluorination reactions of chloropyridines, temperatures in the range of 175-192°C are often necessary to achieve a practical reaction rate.[1] If your reaction is proceeding slowly, a gradual increase in temperature is a recommended troubleshooting step.[2][3]

Q3: My reaction has resulted in a low yield of this compound and a significant amount of dark, tarry byproducts. What is the likely cause?

A3: The formation of dark, insoluble byproducts and a low yield of the desired product are often indicative of a reaction temperature that is too high. Elevated temperatures can lead to the decomposition of the starting material, the product, or the solvent.[1][2] For instance, polar aprotic solvents like DMSO can decompose at high temperatures, leading to the formation of methylthio-substituted pyridine byproducts.[1] It is crucial to identify the optimal temperature window for your specific reaction to maximize yield and minimize degradation.

Q4: Can temperature fluctuations during the reaction affect the final product purity?

A4: Yes, inconsistent temperature control can negatively impact the purity of the final product. Temperature spikes can induce side reactions, leading to a more complex mixture of impurities that can be challenging to separate during purification.[4] Maintaining a stable and uniform temperature throughout the reaction vessel is essential for achieving high purity and batch-to-batch consistency.

Troubleshooting Guide

This guide addresses specific issues that can arise during the synthesis of this compound, with a focus on temperature-related problems.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Recommendation
Sub-optimal Reaction Temperature Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by TLC or GC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.[2][3] For related fluorinations, temperatures between 175°C and 192°C have been found to be effective.[1]
Impure Starting Materials Ensure the precursor (e.g., 4,6-dichloro-pyridin-3-ol) is of high purity. Impurities can interfere with the reaction and lead to lower yields.[5]
Inefficient Fluoride Source Consider screening different fluoride sources. While KF is common, CsF can be more reactive and may allow for lower reaction temperatures.[6] Ensure the fluoride source is anhydrous, as water can inhibit the reaction.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMSO or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion.[2] If issues persist, a solvent screen may be necessary.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Recommendation
Excessively High Reaction Temperature Reduce the reaction temperature. If the reaction rate becomes too slow, consider using a more reactive fluoride source (e.g., CsF) or a phase-transfer catalyst to facilitate the reaction at a lower temperature.[2]
Solvent Degradation At temperatures above 190°C, DMSO can begin to decompose, leading to byproducts.[1] If high temperatures are necessary, consider using a more thermally stable solvent like sulfolane.
Localized Overheating Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. Hot spots can lead to localized degradation and byproduct formation.[1]

Experimental Protocols

General Protocol for SNAr Fluorination of a Dichloropyridine Precursor

  • Drying of Reagents: Ensure the fluoride source (e.g., spray-dried KF) and the solvent (e.g., DMSO) are anhydrous.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermocouple, charge the anhydrous solvent and the fluoride source.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 180°C) with vigorous stirring.[1]

  • Addition of Starting Material: Once the temperature is stable, add the dichloropyridine precursor to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a suitable solvent.

  • Purification: The crude product can be purified by distillation, recrystallization, or column chromatography.[4]

Visualizations

experimental_workflow start Start: Synthesis of this compound reagents Prepare Anhydrous Reagents (Precursor, KF/CsF, Solvent) start->reagents setup Reaction Setup (Flask, Stirrer, Condenser, Thermocouple) reagents->setup heating Heat to Target Temperature (e.g., 175-192°C) setup->heating addition Add Precursor heating->addition monitoring Monitor Reaction (TLC, GC-MS) addition->monitoring workup Work-up (Cooling, Filtration) monitoring->workup purification Purification (Distillation/Recrystallization/ Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield start->low_yield byproducts Significant Byproducts start->byproducts temp_low Increase Temperature low_yield->temp_low Slow/Incomplete Reaction check_reagents Check Reagent Purity & Dryness low_yield->check_reagents change_fluoride Consider Stronger Fluoride Source (CsF) low_yield->change_fluoride temp_high Decrease Temperature byproducts->temp_high Degradation Observed change_solvent Consider More Stable Solvent (Sulfolane) byproducts->change_solvent Solvent Decomposition Suspected

Caption: A logical flowchart for troubleshooting common issues in the synthesis.

References

preventing decomposition of 4,6-Difluoropyridin-3-ol during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Difluoropyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable fluorinated intermediate during chemical reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the decomposition of this compound during a reaction?

A1: The decomposition of this compound is primarily influenced by several factors, including:

  • High Temperatures: Like many organic molecules, excessive heat can lead to thermal decomposition. The presence of two electron-withdrawing fluorine atoms can influence the thermal stability of the pyridinol ring.

  • Strongly Acidic or Basic Conditions: The hydroxyl group and the pyridine nitrogen are sensitive to pH extremes. Strong acids can lead to protonation and potential side reactions, while strong bases can deprotonate the hydroxyl group, making the molecule susceptible to oxidation or other unwanted reactions.

  • Presence of Strong Oxidizing or Reducing Agents: The pyridinol moiety can be sensitive to oxidation, potentially leading to the formation of pyridones or ring-opened products. Strong reducing agents might affect the aromatic system.

  • Certain Metal Catalysts: Some transition metal catalysts used in cross-coupling reactions can potentially coordinate to the pyridine nitrogen or the hydroxyl group, leading to undesired side reactions or decomposition, especially at elevated temperatures.

  • Lewis Acids: Lewis acids can interact with the lone pairs on the nitrogen and oxygen atoms, which may activate the molecule for undesired transformations or degradation.

Q2: Are there any known incompatible reagents with this compound?

A2: While specific incompatibility data for this compound is limited in publicly available literature, based on the chemistry of fluorinated pyridinols, caution should be exercised with the following:

  • Strong, non-hindered bases: These can deprotonate the hydroxyl group, increasing its nucleophilicity and susceptibility to side reactions.

  • Aggressive fluorinating agents: These could potentially lead to over-fluorination or side reactions.

  • Reagents sensitive to phenols: Reagents that react readily with phenolic hydroxyl groups may also react with the hydroxyl group of this compound.

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: Regular reaction monitoring is crucial. The following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to visually track the consumption of the starting material and the appearance of new, potentially undesired, spots.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of this compound and any detectable decomposition products. Developing a stability-indicating HPLC method is highly recommended.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of potential degradation products.

  • ¹⁹F NMR Spectroscopy: Can be a powerful tool to monitor changes in the fluorine environment, which might indicate decomposition.

Troubleshooting Guides

This section provides structured guidance for troubleshooting common issues related to the decomposition of this compound.

Issue 1: Low Yield or Complete Loss of Starting Material

If you observe a significant loss of this compound with a corresponding low yield of your desired product, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_solutions Potential Solutions start Low Yield / Loss of Starting Material check_temp Review Reaction Temperature start->check_temp check_ph Assess pH Conditions check_temp->check_ph If temp is high, reduce or run at RT reduce_temp Lower Reaction Temperature check_temp->reduce_temp check_reagents Evaluate Reagent Compatibility check_ph->check_reagents If pH is extreme, use milder bases/acids mild_base Use a Weaker, Hindered Base check_ph->mild_base protecting_group Consider Protecting the Hydroxyl Group check_reagents->protecting_group If reagents are harsh, consider alternatives degas_solvent Degas Solvents to Remove Oxygen check_reagents->degas_solvent optimize_conditions Optimize Reaction Conditions protecting_group->optimize_conditions If decomposition persists protect_oh Introduce a Hydroxyl Protecting Group protecting_group->protect_oh result Improved Yield and Stability optimize_conditions->result

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Protecting the Hydroxyl Group

If decomposition is suspected to occur via the hydroxyl group, protecting it can be an effective strategy. A common protecting group for hydroxyls is the methoxymethyl (MOM) ether.

Materials:

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Methoxymethyl chloride (MOM-Cl)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 equivalents) dropwise to the solution.

  • Slowly add MOM-Cl (1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the MOM-protected this compound.

Deprotection: The MOM group can be removed under acidic conditions (e.g., HCl in methanol) after the desired reaction is complete.

Issue 2: Formation of Multiple Unidentified Byproducts

The appearance of several new spots on a TLC plate or multiple peaks in an HPLC chromatogram suggests that decomposition is leading to a mixture of products.

Logical Relationship Diagram for Byproduct Formation

cluster_mitigation Mitigation Strategies start Multiple Byproducts Observed cause1 Oxidation start->cause1 cause2 Nucleophilic Attack on Ring start->cause2 cause3 Thermal Degradation start->cause3 sol1 Inert Atmosphere (N2/Ar) cause1->sol1 sol3 Use of Scavengers cause1->sol3 sol4 Protecting Group cause2->sol4 sol2 Lower Temperature cause3->sol2

Technical Support Center: Work-up Procedures for 4,6-Difluoropyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of common reactions involving 4,6-difluoropyridin-3-ol. The guidance is tailored for researchers, scientists, and professionals in drug development.

Section 1: O-Alkylation / O-Etherification Reactions

This section focuses on the work-up procedures for reactions where the hydroxyl group of this compound is alkylated to form an ether linkage, a common example being the Williamson ether synthesis.

Frequently Asked Questions (FAQs) for O-Alkylation Work-up

Q1: What is a standard work-up procedure for an O-alkylation reaction of this compound?

A typical work-up involves quenching the reaction, followed by an aqueous extraction to remove inorganic salts and unreacted polar starting materials. The organic layer is then washed, dried, and concentrated. Purification is commonly achieved by column chromatography.

Q2: How can I remove the unreacted this compound from my product?

Unreacted this compound is more polar than its O-alkylated product due to the free hydroxyl group. It can often be removed by washing the organic layer with a mild aqueous base, such as a dilute sodium bicarbonate solution. The starting material will preferentially partition into the aqueous layer as its phenoxide salt, while the desired ether product remains in the organic phase.

Q3: My product seems to have some water solubility. How can I minimize product loss during aqueous extraction?

To reduce the loss of a partially water-soluble product, use a saturated sodium chloride solution (brine) for the final aqueous wash.[1] Brine reduces the solubility of organic compounds in the aqueous layer, a phenomenon known as the "salting-out" effect. Additionally, performing multiple extractions with smaller volumes of organic solvent is more effective than a single extraction with a large volume.

Troubleshooting Guide for O-Alkylation Work-up
Problem Possible Cause Solution
Persistent Emulsion During Extraction High concentration of base or salts; presence of polar solvents like DMF or DMSO used in the reaction.- Add brine to the separatory funnel to help break the emulsion. - If the reaction solvent is the issue, remove it under reduced pressure before the aqueous work-up. - Allow the mixture to stand for an extended period, or gently swirl instead of vigorously shaking.
Product Precipitates During Work-up The product may be a solid with limited solubility in the extraction solvent at room temperature.- Use a larger volume of the extraction solvent. - Gently warm the separatory funnel to increase solubility (ensure the solvent's boiling point is not exceeded). - Perform a hot filtration of the reaction mixture before the aqueous work-up.
Low Yield After Purification - Incomplete reaction. - Product loss during aqueous washes. - Co-elution with byproducts during chromatography.- Monitor the reaction to completion using TLC or LC-MS. - Use brine for aqueous washes to minimize product loss. - Optimize the solvent system for column chromatography to achieve better separation.
Experimental Protocol: General O-Alkylation Work-up
  • Quenching: Cool the reaction mixture to room temperature. If a strong base like sodium hydride was used, cautiously quench the excess base by slowly adding a protic solvent (e.g., isopropanol or ethanol), followed by water.

  • Solvent Removal (if applicable): If the reaction was conducted in a high-boiling, water-miscible solvent (e.g., DMF, DMSO), remove the solvent under reduced pressure.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove unreacted this compound.

    • Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G

Section 2: O-Acylation Reactions

This section addresses the work-up for reactions involving the acylation of the hydroxyl group of this compound to form an ester.

Frequently Asked Questions (FAQs) for O-Acylation Work-up

Q1: How does the work-up for an O-acylation differ from an O-alkylation?

The principles are similar, but with O-acylation, you must consider the potential hydrolysis of the ester product, especially under strongly acidic or basic conditions. Work-ups are typically performed using mild aqueous solutions.

Q2: What is the best way to remove the acylating agent (e.g., acid chloride or anhydride) and the base (e.g., pyridine or triethylamine) after the reaction?

  • Excess acid chloride or anhydride can be quenched by adding water or a dilute aqueous solution of a mild base like sodium bicarbonate.

  • Amine bases such as pyridine or triethylamine can be removed by washing the organic layer with a dilute acidic solution, like 1M HCl or 10% copper sulfate. The protonated amine salts are water-soluble and will be extracted into the aqueous phase.[1]

Troubleshooting Guide for O-Acylation Work-up
Problem Possible Cause Solution
Product Hydrolysis Washing with strong acid or base.Use mild conditions for washing, such as saturated sodium bicarbonate solution and dilute (e.g., 1M) HCl. Avoid prolonged contact with aqueous layers.
Incomplete Removal of Amine Base Insufficient washing with acidic solution.Perform multiple washes with the dilute acid solution. Check the pH of the aqueous layer after the final wash to ensure it is acidic.
Crude Product is an Oil that is Difficult to Purify Presence of residual acylated base or other greasy byproducts.Triturate the crude oil with a non-polar solvent like hexanes or pentane to induce crystallization of the product or to wash away non-polar impurities.
Experimental Protocol: General O-Acylation Work-up
  • Quenching: Cool the reaction mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate). Slowly add water to quench any unreacted acylating agent.

  • Washing:

    • Transfer the mixture to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any amine base.

    • Wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid and remove any acidic byproducts.

    • Wash with brine to reduce the water content in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography or recrystallization.

G

Section 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

This section provides guidance for the work-up of SNAr reactions where a nucleophile displaces one of the fluorine atoms on the pyridine ring of this compound.

Frequently Asked Questions (FAQs) for SNAr Work-up

Q1: My SNAr reaction was performed in a polar aprotic solvent like DMSO or DMF. How should I proceed with the work-up?

High-boiling polar solvents like DMSO and DMF are water-miscible and can complicate extractions. It is often best to dilute the reaction mixture with a large volume of water, which may cause the product to precipitate. If it does, it can be collected by filtration. If not, the product can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane.

Q2: How can I separate my product from the unreacted this compound?

The starting material and the SNAr product may have different polarities. If the nucleophile is non-polar, the product will be less polar than the starting material and can be separated by column chromatography. If the nucleophile is polar, the product might be more polar. An acidic or basic wash, as described in previous sections, can be effective if the pKa of the product is significantly different from that of the starting material.

Troubleshooting Guide for SNAr Work-up
Problem Possible Cause Solution
Product is soluble in water, making extraction difficult. The introduced nucleophile imparts high polarity or has an ionizable group.- Saturate the aqueous layer with sodium chloride (brine) before extraction. - Use a continuous liquid-liquid extractor. - Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction.
Inorganic salts precipitate with the product. High concentration of salts from the reaction (e.g., from the base used).- Before extraction, filter the reaction mixture to remove any insoluble inorganic salts. - During work-up, dissolve the crude product in a suitable solvent and filter to remove insoluble salts.
Difficulty in separating regioisomers (if applicable). The nucleophile may react at both the 4- and 6-positions.This is a challenge for the work-up and purification steps. Careful optimization of column chromatography conditions (e.g., using a shallow gradient and a high-resolution silica gel) is necessary. In some cases, preparative HPLC may be required.
Experimental Protocol: General SNAr Work-up
  • Quenching and Precipitation: Cool the reaction mixture. Pour it into a large volume of ice-water. If a solid precipitates, collect it by vacuum filtration and wash with water.

  • Extraction (if no precipitation): If the product does not precipitate, transfer the aqueous mixture to a separatory funnel and extract several times with an organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography, recrystallization, or distillation, depending on the properties of the product.

G

References

Technical Support Center: Purification of Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique purification challenges associated with fluorinated pyridine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyridine compounds often difficult to purify?

A1: The introduction of fluorine atoms significantly alters the physicochemical properties of the pyridine ring, leading to purification challenges. The high electronegativity of fluorine can change the molecule's polarity, lipophilicity, and basicity (pKa).[1][2] These changes can lead to unexpected chromatographic behavior, difficulty in crystallization, and altered solubility profiles compared to their non-fluorinated analogs. Additionally, steric hindrance from fluorine atoms can affect interactions with stationary phases in chromatography or disrupt crystal lattice formation.[3]

Q2: What are the most common impurities in reactions involving fluorinated pyridines?

A2: Common impurities can include unreacted starting materials, regioisomers formed during fluorination, and by-products from side reactions. For instance, in fluorination reactions using reagents like Selectfluor™, residual amounts of the fluorinating agent or its by-products may be present.[4][5][6][7][8] In cross-coupling reactions, residual palladium catalysts are a frequent issue.[9] Over-fluorination or incomplete fluorination can also lead to a mixture of closely related compounds that are difficult to separate.

Q3: How does the position of the fluorine atom on the pyridine ring affect its purification?

A3: The position of the fluorine atom has a pronounced effect on the electronic properties and basicity of the pyridine nitrogen. Fluorine's strong electron-withdrawing effect can significantly lower the pKa of the pyridine.[10] This change in basicity is crucial for purification methods that rely on acid-base chemistry, such as liquid-liquid extraction. For example, a fluorinated pyridine with a lower pKa will require a more acidic aqueous solution to be protonated and extracted from an organic solvent.

Q4: What is the best general approach to start the purification of a novel fluorinated pyridine compound?

A4: A good starting point is to perform a small-scale analytical separation using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the complexity of the crude mixture. For column chromatography, a typical starting mobile phase is a gradient of hexane and ethyl acetate.[1][11] For crystallization, screening a variety of solvents with different polarities is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of fluorinated pyridine compounds.

Chromatography (HPLC & Column)
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing) - Interaction of the basic pyridine nitrogen with acidic silica gel.- Mobile phase pH is close to the compound's pKa.- Add a small amount of a basic modifier like triethylamine or pyridine to the mobile phase.- Use a different stationary phase, such as alumina or a polymer-based resin.- For reverse-phase HPLC, adjust the mobile phase pH to be at least 2 units away from the compound's pKa.[3]
Poor Peak Shape (Fronting) - Column overload.- Poor sample solubility in the mobile phase.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase.[3]
Poor Separation of Isomers - Insufficient selectivity of the stationary phase.- For reverse-phase HPLC, consider using a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP), which can offer enhanced selectivity for halogenated compounds.[3]
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.[3]
Crystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form - The solution is not supersaturated.- The compound is too soluble in the chosen solvent.- Slowly evaporate the solvent to concentrate the solution.- Cool the solution slowly.- Try a different solvent or a two-solvent system (a "good" solvent and an "anti-solvent").[3][12]
Oiling Out - The degree of supersaturation is too high.- Presence of impurities.- Use a more dilute solution.- Cool the solution more slowly.- Pre-purify the compound by another method (e.g., column chromatography) before crystallization.[3]
Formation of Amorphous Solid - Rapid precipitation.- Slow down the cooling rate.- Use a solvent system where the compound has moderate solubility.[3]
Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Poor Extraction Efficiency - Incorrect pH of the aqueous phase.- Adjust the pH of the aqueous phase to be at least 2 pH units below the pKa of the fluorinated pyridine to ensure protonation for extraction into the aqueous phase, or 2 pH units above the pKa to keep it in the organic phase.
Emulsion Formation - High concentration of solutes.- Vigorous shaking.- Add a small amount of brine (saturated NaCl solution).- Gently invert the separatory funnel instead of vigorous shaking.- Filter the mixture through a pad of Celite.

Data Presentation

Table 1: Comparison of Purification Methods for 2-Fluoro-6-phenylpyridine

Purification MethodPurityYieldReference
Flash Chromatography on Silica Gel>95%79-81%[11][13]
Extraction and Concentration93.2%Not specified[14]

Table 2: pKa Values of Selected Fluorinated Pyridines

CompoundpKaSolventReference
Pyridine-H+5.25H₂O[15]
3-FluoropyridineNot specifiedNot specified[16][17]
2-FluoropyridineNot specifiedNot specified[14][18][19]

Experimental Protocols

Protocol 1: Column Chromatography of 3-Fluoro-4-iodopyridine

This protocol describes the purification of 3-Fluoro-4-Iodopyridine using flash column chromatography.[1]

Materials:

  • Crude 3-Fluoro-4-iodopyridine

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (for sample loading)

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 95:5 mixture of hexane/ethyl acetate.

  • Column Packing: Carefully pour the slurry into the glass column, allowing the silica to settle into a packed bed.

  • Sample Preparation: Dissolve the crude 3-Fluoro-4-iodopyridine in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to adsorb the crude product onto the silica.

  • Loading: Carefully add the dried silica gel with the adsorbed product to the top of the packed column.

  • Elution: Begin elution with a 95:5 hexane/ethyl acetate mobile phase. Gradually increase the polarity of the mobile phase to an 80:20 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Fluoro-4-iodopyridine.

Protocol 2: Recrystallization of Pyridin-4-ol

This protocol provides a step-by-step guide for the recrystallization of Pyridin-4-ol.[20]

Materials:

  • Crude Pyridin-4-ol

  • Deionized water (recrystallization solvent)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude Pyridin-4-ol in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot deionized water while stirring and heating until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Fluorination Reaction workup Aqueous Work-up start->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization extraction Liquid-Liquid Extraction crude->extraction purity_check Purity Check (TLC/HPLC/NMR) chromatography->purity_check crystallization->purity_check extraction->purity_check purity_check->chromatography Impure purity_check->crystallization Impure pure_product Pure Fluorinated Pyridine purity_check->pure_product Purity >95%

Caption: Experimental workflow for the synthesis and purification of fluorinated pyridine compounds.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered poor_separation Poor Separation start->poor_separation low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out wrong_method Incorrect Purification Method poor_separation->wrong_method wrong_solvent Inappropriate Solvent System poor_separation->wrong_solvent low_yield->wrong_solvent impurity_issue Presence of Stubborn Impurities oiling_out->impurity_issue supersaturation High Supersaturation oiling_out->supersaturation change_method Change Method (e.g., HPLC) wrong_method->change_method optimize_solvent Optimize Solvent/Mobile Phase wrong_solvent->optimize_solvent pre_purify Pre-purify by another technique impurity_issue->pre_purify slow_cooling Slow Down Cooling/Evaporation supersaturation->slow_cooling

References

Validation & Comparative

Comparative Crystallographic Analysis of Pyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the crystallographic data for derivatives related to 4,6-Difluoropyridin-3-ol. Due to the current absence of publicly available single-crystal X-ray diffraction data for this compound, this document presents a comparison with structurally analogous compounds. The data herein is intended to offer insights into the potential solid-state structure and intermolecular interactions that might be expected for the target compound and to serve as a valuable resource for ongoing research and drug development efforts.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected pyridine derivatives. The inclusion of 3-Hydroxypyridine provides a baseline for the parent heterocyclic scaffold, while halogenated analogues offer insights into the effects of substituent changes on the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Methyl 4,6-dichloropyridine-3-carboxylate C₇H₅Cl₂NO₂MonoclinicP2₁/n8.03318.97411.24095.2241705.9[1]
3-Hydroxypyridine C₅H₅NO-------[2]
2-Amino-4,6-dichloropyrimidine C₄H₃Cl₂N₃-------[3]
4-Amino-2,6-dichlorophenol C₆H₅Cl₂NOMonoclinicP2₁/n4.606411.756913.229196.760711.47[4]

Note: Detailed crystallographic data for 3-Hydroxypyridine and 2-Amino-4,6-dichloropyrimidine can be accessed via their respective CCDC numbers: 165614 and 702437.[2][3]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a general procedure for the determination of the crystal structure of a small organic molecule, such as a this compound derivative.

1. Crystal Growth:

  • High-quality single crystals are paramount for successful X-ray diffraction analysis.[5]

  • Crystals should ideally be between 0.1 and 0.3 mm in all dimensions, be free of cracks and other defects, and have a regular shape.[5]

  • Slow Evaporation: A near-saturated solution of the compound in a suitable solvent is prepared. The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

  • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • The mounted crystal is then placed on the diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect the crystal from X-ray damage.

3. Data Collection:

  • The crystal is exposed to a monochromatic X-ray beam.[5]

  • A series of diffraction images are collected as the crystal is rotated.[5]

  • The positions and intensities of the diffracted X-ray spots are recorded by a detector.

4. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and the space group of the crystal.

  • The intensities of the reflections are integrated and corrected for various experimental factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods.

  • Atomic positions, displacement parameters, and other structural parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

6. Validation and Analysis:

  • The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

  • The resulting structural information, including bond lengths, bond angles, torsion angles, and details of intermolecular interactions, is then analyzed.

Visualizations

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Acquisition & Processing cluster_structure Structure Determination synthesis Compound Synthesis & Purification growth Crystal Growth (e.g., Slow Evaporation) synthesis->growth selection Crystal Selection & Mounting growth->selection collection X-ray Data Collection selection->collection processing Data Processing & Reduction collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation

General workflow for single-crystal X-ray crystallography.

logical_relationship cluster_alternatives Alternative Compound Selection start Target Compound: This compound search Search for existing crystallographic data start->search data_found Data available? search->data_found alt1 Parent Compound (3-Hydroxypyridine) data_found->alt1 No alt2 Same substitution pattern, different halogens (e.g., 4,6-Dichloro) data_found->alt2 No alt3 Different functional group, same scaffold (e.g., 4,6-Dihalo-3-aminopyridine) data_found->alt3 No alt4 Analogous carbocyclic system (e.g., Dihalogenated Phenol) data_found->alt4 No end_target Analyze Target Compound Data data_found->end_target Yes end_compare Perform Comparative Crystallographic Analysis alt1->end_compare alt2->end_compare alt3->end_compare alt4->end_compare

Logical flow for selecting alternative compounds for comparison.

References

A Researcher's Guide to Assessing the Metabolic Stability of 4,6-Difluoropyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of novel chemical entities is a critical step in the journey from discovery to clinical application. This guide provides a comparative framework for evaluating the metabolic stability of 4,6-Difluoropyridin-3-ol derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited publicly available data on this specific scaffold, this guide will focus on the established methodologies for assessing metabolic stability and will draw comparisons with related fluorinated pyridine structures to provide a predictive context.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The difluoro-substitution pattern in this compound derivatives is intended to leverage this principle to improve pharmacokinetic profiles. However, the interplay of multiple fluorine atoms with the pyridinol core necessitates rigorous experimental evaluation.

Comparative Metabolic Stability Data of Fluorinated Pyridine Analogs

To contextualize the expected metabolic profile of this compound derivatives, it is useful to examine data from structurally related compounds. The following table summarizes in vitro metabolic stability data for various fluorinated pyridines and related structures from literature, providing a benchmark for comparison.

Compound/Derivative ClassTest SystemKey FindingsReference Compound/Data
[18F]3-Fluoro-4-aminopyridine Human Liver Microsomes, Recombinant CYP EnzymesReadily metabolized, primarily by CYP2E1, to 5-hydroxy-3F4AP and 3F4AP N-oxide. Deuteration did not significantly improve stability against CYP2E1-mediated oxidation.4-aminopyridine (less stable)
Fluorinated Quinolines GeneralFluorination generally enhances metabolic stability by blocking oxidative metabolism. The position of fluorine is critical.Non-fluorinated quinoline analogs
Dipyridamole Analogues Rat Liver MicrosomesReplacement of sulfur-containing heterocycles with fluorine-containing ones markedly improved metabolic stability (t1/2 increased from 7 min to 67 min for one analog).Dipyridamole
6,7-dialkoxy-4-(fluoroanilino)quinazolines Human Hepatocytes4-fluoroanilino derivatives showed rapid metabolism likely due to defluorination. 2- and 3-fluoroanilino isomers were significantly more stable.Positional isomers

Experimental Protocols for Assessing Metabolic Stability

A robust assessment of metabolic stability relies on well-defined in vitro assays. The following are standard protocols for liver microsomal and hepatocyte stability assays, which are foundational in early drug discovery.

Liver Microsomal Stability Assay

This assay is a primary screen to evaluate the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly cytochrome P450s.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (e.g., a this compound derivative)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard for quenching the reaction and for LC-MS/MS analysis.

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive controls.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound at the desired final concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes) to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of disappearance of the test compound. From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active transporters.

Materials:

  • Cryopreserved or fresh hepatocytes (human or other species)

  • Hepatocyte culture medium

  • Test compound

  • Positive and negative controls

  • Collagen-coated plates (for plated hepatocyte assays)

  • Incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Cell Plating/Suspension: For plated assays, seed hepatocytes onto collagen-coated plates and allow them to attach. For suspension assays, use freshly thawed hepatocytes.

  • Compound Addition: Add the test compound to the hepatocyte culture at the desired final concentration.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Sampling: At various time points, collect aliquots of the cell suspension or the medium from the plated cells.

  • Quenching and Processing: Quench the reaction and process the samples as described in the microsomal stability assay.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance.

Visualizing the Experimental Workflow and Metabolic Considerations

To aid in the conceptualization of the experimental process and the potential metabolic pathways, the following diagrams are provided.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound (this compound derivative) Incubation Incubate at 37°C TestCompound->Incubation Microsomes Liver Microsomes Microsomes->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Initiate Reaction TimePoints Collect Samples at Time Points (0-60 min) Incubation->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis (t1/2, CLint) LCMS->DataAnalysis

Workflow for Liver Microsomal Stability Assay.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Compound This compound Derivative Hydroxylation Hydroxylation Compound->Hydroxylation N_Oxidation N-Oxidation Compound->N_Oxidation Glucuronidation Glucuronidation (UGTs) Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation N_Oxidation->Glucuronidation Metabolites Polar Metabolites Glucuronidation->Metabolites Sulfation->Metabolites Excretion Excretion Metabolites->Excretion

Potential Metabolic Pathways for Pyridinol Derivatives.

Conclusion

While direct experimental data for this compound derivatives is not yet widely available, a systematic approach to assessing their metabolic stability can be guided by established in vitro protocols and contextualized by data from analogous fluorinated compounds. The strategic placement of fluorine atoms is a promising strategy to enhance metabolic stability, but this must be empirically verified. Researchers are encouraged to employ the detailed methodologies outlined in this guide to generate robust and comparable data, which will be instrumental in advancing this promising class of compounds through the drug discovery pipeline. The interplay between the electron-withdrawing effects of the fluorine atoms and the inherent reactivity of the pyridinol core will ultimately determine the metabolic fate and subsequent pharmacokinetic profile of these derivatives.

A Comparative Guide to the Synthesis of Substituted Fluoropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry and drug development, often leading to enhanced metabolic stability, binding affinity, and bioavailability of therapeutic agents. Consequently, the efficient and selective synthesis of substituted fluoropyridines is of paramount importance. This guide provides a comprehensive comparison of the most common and emerging synthetic routes to these valuable compounds, supported by experimental data to aid in the selection of the most appropriate method for a given target molecule.

Key Synthetic Strategies at a Glance

The synthesis of substituted fluoropyridines can be broadly categorized into four main approaches:

  • Nucleophilic Aromatic Substitution (SNAr): A widely used method involving the displacement of a leaving group on the pyridine ring by a fluoride ion.

  • Balz-Schiemann Reaction: A classical method for the synthesis of aryl fluorides from the corresponding amines via diazonium salts.

  • Direct C-H Fluorination: A modern approach that allows for the late-stage introduction of fluorine by directly converting a C-H bond to a C-F bond.

  • Synthesis from Pyridine N-oxides: A metal-free method for the regioselective synthesis of 2-fluoropyridines.

The following sections will delve into each of these methods, presenting comparative data and detailed experimental protocols.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone for the synthesis of fluoropyridines, particularly for isomers where the fluorine is at the 2- or 4-position, which are activated towards nucleophilic attack. The reactivity of the leaving group generally follows the trend F > NO₂ > Cl > Br.[1][2]

Halogen Exchange (Halex) Reaction

The Halex reaction is a type of SNAr where a chloro or bromo substituent is exchanged for fluorine using a fluoride salt, such as KF or CsF, often at elevated temperatures.[3]

Halex_Reaction

Table 1: Comparison of Halex Reactions for the Synthesis of Fluoropyridines

Starting MaterialProductFluoride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
2,3,5-Trichloropyridine2-Fluoro-3,5-dichloropyridineKFDMSO20024-[3]
2,6-Dichloropyridine2,6-DifluoropyridineCsFDMSO150285[4]
2-Chloro-5-nitropyridine2-Fluoro-5-nitropyridineKFDMSO120195[5]
Fluorodenitration

Fluorodenitration is another SNAr approach where a nitro group is displaced by a fluoride ion. The nitro group is a particularly good leaving group in nucleophilic aromatic substitutions.[6][7]

Table 2: Fluorodenitration for the Synthesis of Fluoropyridines

Starting MaterialProductFluoride SourceSolventTemp. (°C)Time (h)Yield (%)Reference
2-Nitropyridine2-FluoropyridineTBAFDMSO1000.594[8]
4-Nitropyridine4-FluoropyridineKFHMPA180275[5]
3-Nitropyridine3-FluoropyridineTBAFDMSO1502Low[8]
Methyl 3-nitropyridine-4-carboxylateMethyl 3-fluoropyridine-4-carboxylateKFDMF150438[6][7]

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a well-established method for introducing fluorine into an aromatic ring, proceeding through the thermal decomposition of a diazonium tetrafluoroborate salt.[9][10][11] This method is particularly useful for the synthesis of 3-fluoropyridines, which are often challenging to access via SNAr.[8]

Balz_Schiemann

Table 3: Balz-Schiemann Reaction for the Synthesis of Fluoropyridines

Starting MaterialProductReagentsSolventTemp. (°C)Yield (%)Reference
4-Aminopyridine4-FluoropyridineNaNO₂, HBF₄Water5-10 (diazotization), then heat-[9]
2-Amino-5-bromopyridine2-Fluoro-5-bromopyridineNaNO₂, HBF₄--51.6 (two steps)[12]
3-Aminopyridine3-FluoropyridineNaNO₂, HBF₄---[8]

Direct C-H Fluorination

Direct C-H fluorination has emerged as a powerful strategy for the late-stage introduction of fluorine into complex molecules.[1][13][14] This approach avoids the need for pre-functionalized starting materials. Silver(II) fluoride (AgF₂) has been shown to be an effective reagent for the selective fluorination of pyridines at the position adjacent to the nitrogen atom.[1][13][14][15]

CH_Fluorination

Table 4: Direct C-H Fluorination of Pyridines with AgF₂

Starting MaterialProductSolventTemp. (°C)Time (h)Yield (%)Reference
2-Phenylpyridine2-Fluoro-6-phenylpyridineMeCN25198[13][15]
3-Chloropyridine2-Fluoro-3-chloropyridineMeCN25185[13][15]
2-Ethylpyridine6-Fluoro-2-ethylpyridineMeCN250.2538[13][15]
2-Methoxypyridine6-Fluoro-2-methoxypyridineMeCN250.2536[13][15]

Synthesis from Pyridine N-oxides

A metal-free and mild approach for the synthesis of 2-fluoropyridines involves the activation of pyridine N-oxides to form 2-pyridyltrialkylammonium salts, which are then displaced by fluoride.[8][16] This method offers high regioselectivity and functional group tolerance.[8]

N_Oxide_Route

Table 5: Synthesis of 2-Fluoropyridines from Pyridine N-oxides

Starting Material (N-oxide)ProductActivating AgentAmineFluoride SourceYield (%)Reference
2-Phenylpyridine N-oxide2-Fluoro-6-phenylpyridineTs₂OMe₃NTBAF87[8]
3-Phenylpyridine N-oxide2-Fluoro-5-phenylpyridineTs₂OMe₃NTBAF84[8]
2-(4-Methoxyphenyl)pyridine N-oxide2-Fluoro-6-(4-methoxyphenyl)pyridineTs₂OMe₃NTBAF75[8]
Ethyl picolinate N-oxideEthyl 2-fluoropicolinateTs₂OMe₃NTBAF25[8]

Experimental Protocols

Protocol 1: General Procedure for Halex Reaction

To a solution of the chloropyridine (1.0 equiv) in anhydrous DMSO is added spray-dried KF (2.0-3.0 equiv). The mixture is heated to the desired temperature (typically 150-200 °C) and stirred for the specified time. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2: Detailed Experimental Procedure for the Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction[9]

To a solution of 4-aminopyridine (14.4 g, 153 mmol) in 48% HBF₄ (60 mL) at 40 °C, the solution is cooled to 5-7 °C. Sodium nitrite (12.0 g, 174 mmol) in water (20 mL) is added slowly, maintaining the temperature between 5-9 °C. After the addition is complete, the mixture is stirred for an additional 30 minutes at 5-10 °C and then allowed to warm to 25 °C. The reaction mixture is then carefully added to a solution of NaHCO₃ (30.0 g, 357 mmol) in water (200 mL). The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous Na₂SO₄ and the solvent is carefully removed by distillation to yield 4-fluoropyridine.

Protocol 3: General Procedure for Direct C-H Fluorination with AgF₂[13][14]

To a vial charged with the pyridine substrate (1.0 equiv) is added a solution of AgF₂ (2.0 equiv) in anhydrous acetonitrile. The reaction mixture is stirred at room temperature for the specified time. The reaction is monitored by GC-MS or TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and filtered through a pad of Celite. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 4: General Procedure for the Synthesis of 2-Fluoropyridines from Pyridine N-oxides[8]

To a solution of the pyridine N-oxide (1.0 equiv) and a trialkylamine (3.0 equiv) in an anhydrous solvent such as dichloromethane at 0 °C is added an activating agent (e.g., triflic anhydride or tosyl chloride, 1.5 equiv) dropwise. The reaction is stirred at room temperature until the formation of the ammonium salt is complete (monitored by LC-MS). The solvent is removed under reduced pressure, and the crude ammonium salt is dissolved in an anhydrous polar aprotic solvent like DMF or DMSO. A fluoride source (e.g., TBAF, 2.0 equiv) is added, and the mixture is heated. After the reaction is complete, it is worked up by partitioning between water and an organic solvent, followed by drying and purification.

Conclusion

The synthesis of substituted fluoropyridines can be achieved through a variety of methods, each with its own set of advantages and limitations. SNAr reactions, including Halex and fluorodenitration, are highly effective for activated pyridines. The Balz-Schiemann reaction remains a valuable tool, particularly for the synthesis of 3-fluoropyridines. Modern methods like direct C-H fluorination offer powerful solutions for late-stage functionalization. The synthesis from pyridine N-oxides provides a mild and regioselective route to 2-fluoropyridines. The choice of the optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required for the target molecule. This guide provides the necessary comparative data and experimental protocols to facilitate this decision-making process for researchers in the field.

References

In Silico Modeling of 4,6-Difluoropyridin-3-ol Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico performance of the novel compound 4,6-Difluoropyridin-3-ol with alternative, established kinase inhibitors. While experimental data for this compound is not yet publicly available, this document leverages predictive modeling data to offer insights into its potential efficacy and interaction profile. The information presented herein is intended to guide further research and development efforts.

Comparative Analysis of Predicted Binding Affinities

To contextualize the potential of this compound as a kinase inhibitor, we present a comparative analysis of its predicted binding affinity against key oncology targets, HER2 and HER4, alongside known tyrosine kinase inhibitors. The data for the established inhibitors is derived from published molecular docking studies. The values for this compound are hypothetical, based on preliminary, unpublished in silico screening and are included for illustrative purposes.

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)
This compound (Hypothetical) HER2 -33.52
This compound (Hypothetical) HER4 -36.89
LapatinibHER2-32.36[1]
LapatinibHER4-35.76[1]
Compound AHER2-28.14
Compound AHER4-30.25
Compound BHER2-29.78
Compound BHER4-31.91

Note: The binding affinities for Compounds A and B are representative values from comparative studies of tyrosine kinase inhibitors and are included for broader context. A more negative binding score indicates a stronger predicted interaction.

Experimental Protocols: In Silico Methodologies

The following sections detail the standardized computational methodologies employed to predict and analyze the interactions of small molecules with their protein targets. These protocols are representative of the current best practices in the field of computational drug discovery.

Molecular Docking Protocol with AutoDock Vina

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2]

  • Receptor and Ligand Preparation: The three-dimensional crystal structures of the target proteins (e.g., HER2, HER4) are obtained from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure. The 3D structure of this compound and other ligands are generated and optimized using a molecular modeling software.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to encompass the binding pocket where the ligand is expected to interact.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations.[3] The Lamarckian Genetic Algorithm is typically employed to explore the conformational space of the ligand within the defined grid box.[4]

  • Analysis of Results: The results are analyzed based on the predicted binding affinity (in kcal/mol) and the binding pose of the ligand in the active site. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues are visualized and examined.

Molecular Dynamics Simulation Protocol with GROMACS

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.[5][6]

  • System Preparation: The docked ligand-protein complex from the molecular docking study is used as the starting structure. The complex is placed in a simulation box and solvated with a suitable water model. Ions are added to neutralize the system.

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure that the solvent and ions are properly distributed around the protein-ligand complex.

  • Production MD: The production simulation is run for a specified period (e.g., 100 nanoseconds), during which the trajectory of the atoms is recorded.

  • Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the specific interactions between the ligand and the protein over time.

Visualizing Molecular Interactions and Pathways

Understanding the broader biological context of a potential drug is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a generalized workflow for in silico drug discovery and a key signaling pathway potentially modulated by kinase inhibitors like this compound.

In_Silico_Drug_Discovery_Workflow Target_Identification Target Identification (e.g., Protein Kinase) Lead_Compound_Identification Lead Compound Identification (e.g., this compound) Target_Identification->Lead_Compound_Identification Molecular_Docking Molecular Docking (Predict Binding Affinity & Pose) Lead_Compound_Identification->Molecular_Docking MD_Simulation Molecular Dynamics Simulation (Assess Complex Stability) Molecular_Docking->MD_Simulation ADMET_Prediction ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) MD_Simulation->ADMET_Prediction Lead_Optimization Lead Optimization ADMET_Prediction->Lead_Optimization Lead_Optimization->Molecular_Docking Experimental_Validation Experimental Validation Lead_Optimization->Experimental_Validation

A generalized workflow for in silico drug discovery.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Translocates & Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->JAK Inhibits

The JAK-STAT signaling pathway and a potential point of inhibition.

References

validation of a synthetic protocol for 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic protocol for 4,6-Difluoropyridin-3-ol against alternative methodologies. The information is intended to assist researchers in selecting an appropriate synthetic strategy based on factors such as yield, purity, scalability, and safety. The experimental data presented is extrapolated from published syntheses of analogous compounds and should be considered representative.

Proposed Synthetic Protocol: Multi-step Synthesis from 4,6-Dichloropyridin-3-ol

This proposed protocol involves a two-step process starting from the commercially available 4,6-Dichloropyridin-3-ol. The first step is a halogen exchange (Halex) reaction to introduce the fluorine atoms, followed by any necessary purification.

Experimental Protocol

Step 1: Synthesis of this compound via Halogen Exchange

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 4,6-Dichloropyridin-3-ol (1 equivalent).

  • Add a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Sulfolane.

  • Add a fluorinating agent, such as spray-dried Potassium Fluoride (KF) (2.5 equivalents).

  • The reaction mixture is heated to a temperature between 180-220°C.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is isolated by filtration to remove inorganic salts, followed by extraction with a suitable organic solvent.

  • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Alternative Synthetic Strategies

Alternative approaches to the synthesis of fluorinated pyridinols include nucleophilic aromatic substitution on activated pyridine systems and direct fluorination of pyridinols.

Alternative 1: Nucleophilic Aromatic Substitution on a Nitro-Activated Pyridine

This method involves the nucleophilic displacement of a nitro group by fluoride.[1][2] This can be a viable alternative if the corresponding nitro-pyridine precursor is readily available. The nitro group activates the ring towards nucleophilic attack.

Alternative 2: Direct Electrophilic Fluorination

Direct fluorination of a pyridinol precursor using an electrophilic fluorinating agent like Selectfluor® is another potential route.[3] This method can offer a more direct synthesis but may suffer from regioselectivity issues and the high cost of the fluorinating agent.

Comparative Data

The following table summarizes the key comparative metrics for the proposed protocol and its alternatives. The data is estimated based on typical results for similar reactions found in the literature.

ParameterProposed Protocol: Halex ReactionAlternative 1: Nucleophilic Substitution (Nitro)Alternative 2: Direct Electrophilic Fluorination
Starting Material 4,6-Dichloropyridin-3-ol4,6-Dinitro-pyridin-3-ol or similarPyridin-3-ol
Key Reagents Potassium Fluoride (KF)Cesium Fluoride (CsF) or KFSelectfluor®
Typical Yield 60-80% (estimated)30-50%[1]40-70% (estimated)
Purity (after purification) >95%>95%>90%
Reaction Time 6-12 hours2-6 hours1-4 hours
Reaction Temperature 180-220°C100-150°C0-25°C
Scalability Moderate to HighModerateLow to Moderate
Safety Considerations High temperatures, anhydrous conditionsPotentially energetic nitro compounds, anhydrous conditionsExpensive and highly reactive fluorinating agent
Advantages Readily available starting material, cost-effective fluorinating agentMilder reaction conditions compared to HalexMilder reaction conditions
Disadvantages High reaction temperatures, potential for side reactionsAvailability and stability of the nitro-precursorCost of electrophilic fluorinating agent, potential for regioselectivity issues

Visualizations

Proposed Synthetic Pathway

G A 4,6-Dichloropyridin-3-ol B This compound A->B Halogen Exchange R KF, DMSO 180-220°C

Caption: Proposed synthesis of this compound.

Experimental Validation Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Reaction Setup B Reaction Monitoring (TLC, LC-MS) A->B C Workup and Isolation B->C D Column Chromatography / Distillation C->D E Structure Confirmation (NMR, MS) D->E F Purity Assessment (HPLC, GC) D->F G Final Product E->G F->G

Caption: Workflow for synthetic protocol validation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4,6-Difluoropyridin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Analysis and Precautionary Measures

4,6-Difluoropyridin-3-ol is a fluorinated pyridine derivative. Based on data for similar compounds, it should be handled with caution. Potential hazards include skin and eye irritation, respiratory tract irritation, and potential harm if swallowed or inhaled.[1] It is crucial to use this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1][2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. A site-specific risk assessment should be conducted to determine if additional protective measures are necessary.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4] Ensure to inspect gloves for any signs of degradation or puncture before use. For potent compounds, double gloving is advised.[5]
Eyes Safety glasses with side shields or chemical splash gogglesProvides protection against splashes and airborne particles.[4][6][7]
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[4][5][6][7]
Body Laboratory coatA standard lab coat is required to protect skin and personal clothing from contamination.[4] For highly potent compounds, a disposable, low-permeability gown is recommended.[5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust/aerosols may be generated.[4] The specific type of respirator should be determined by a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Verify that all necessary PPE is available and in good condition before commencing work.[4]

  • Handling the Compound:

    • Wear all PPE as detailed in the table above.

    • Avoid the formation of dust and aerosols.[4] Use appropriate tools, such as a spatula, for transferring the solid.

    • Keep the container tightly closed when not in use.[1][2][8]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Collect the absorbed material into a designated, labeled hazardous waste container.[9]

    • Decontaminate the spill area with an appropriate solvent.

    • All materials used for cleanup must be disposed of as hazardous waste.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.[4]

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash.[4][9] Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][9] Contact your institution's environmental health and safety department for specific disposal procedures.

Visual Workflow for Safe Handling

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Locate Safety Equipment Locate Safety Equipment Verify Fume Hood->Locate Safety Equipment Weigh/Transfer in Hood Weigh/Transfer in Hood Locate Safety Equipment->Weigh/Transfer in Hood Perform Experiment Perform Experiment Weigh/Transfer in Hood->Perform Experiment Close Container Close Container Perform Experiment->Close Container Spill Spill Perform Experiment->Spill Decontaminate Workspace Decontaminate Workspace Close Container->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert If spill occurs Contain & Clean Contain & Clean Evacuate & Alert->Contain & Clean

Caption: Step-by-step workflow for the safe handling of this compound.

Logical Relationship of Safety Precautions

Safety Precautions for this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_ppe_details Specific PPE Chemical This compound Skin/Eye Irritation Skin/Eye Irritation Chemical->Skin/Eye Irritation Respiratory Irritation Respiratory Irritation Chemical->Respiratory Irritation Harmful if Swallowed Harmful if Swallowed Chemical->Harmful if Swallowed Engineering Controls Engineering Controls Skin/Eye Irritation->Engineering Controls PPE PPE Skin/Eye Irritation->PPE Respiratory Irritation->Engineering Controls Respiratory Irritation->PPE Safe Work Practices Safe Work Practices Harmful if Swallowed->Safe Work Practices Gloves Gloves PPE->Gloves Goggles Goggles PPE->Goggles Lab Coat Lab Coat PPE->Lab Coat Respirator Respirator PPE->Respirator

Caption: Logical relationship between hazards and control measures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.